Vinyloxytrimethylsilane
Description
The exact mass of the compound Trimethyl(vinyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNNOZFRQLFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-59-0 | |
| Record name | Silane, (ethenyloxy)trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4064137 | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6213-94-1 | |
| Record name | (Ethenyloxy)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, (ethenyloxy)trimethyl- | |
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| Record name | Silane, (ethenyloxy)trimethyl- | |
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| Record name | Silane, (ethenyloxy)trimethyl- | |
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| Record name | Trimethyl(vinyloxy)silane | |
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| Record name | (Vinyloxy)trimethylsilane | |
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Foundational & Exploratory
Vinyloxytrimethylsilane synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Vinyloxytrimethylsilane
Abstract
This compound, a member of the silyl enol ether class of compounds, is a cornerstone reagent in modern organic synthesis.[1][2] Its unique reactivity profile, serving as a stable yet potent enolate surrogate, makes it an invaluable intermediate for the construction of complex molecular architectures.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, safe handling, and application of this compound. We delve into the causal mechanisms behind synthetic protocols, offer detailed methodologies for characterization, and present field-proven insights to ensure successful implementation in the laboratory.
The Strategic Importance of Silyl Enol Ethers in Synthesis
Silyl enol ethers are a class of organosilicon compounds characterized by an enolate bonded through its oxygen atom to a silyl group, typically trimethylsilyl (TMS).[4] This structural motif confers a unique blend of stability and reactivity. Unlike their highly reactive lithium or sodium enolate counterparts, silyl enol ethers are generally stable enough to be isolated, purified, and stored. However, they retain the nucleophilic character of the enolate at the α-carbon, allowing them to participate in a wide array of carbon-carbon bond-forming reactions, often under mild, Lewis acid-catalyzed conditions.[3]
The synthesis of this compound, the simplest silyl enol ether, involves trapping the enolate of acetaldehyde. The principles discussed herein are broadly applicable to the synthesis of more complex silyl enol ethers from a variety of enolizable aldehydes and ketones.
Synthetic Methodologies: Controlling Enolate Formation
The preparation of silyl enol ethers hinges on the reaction of an enolizable carbonyl compound with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[4] For unsymmetrical ketones, the choice of reaction conditions is paramount as it dictates the regiochemical outcome, yielding either the kinetic or the thermodynamic silyl enol ether.[4][5]
-
Kinetic Control : Favors the formation of the less substituted (and generally less stable) enol ether. This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[4][5][6] The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents the system from reaching equilibrium, effectively "trapping" the product that is formed fastest.[5]
-
Thermodynamic Control : Yields the more substituted (and more stable) enol ether. This is achieved using a weaker base, such as triethylamine (Et₃N), at higher temperatures.[4][5] These reversible conditions allow equilibrium to be established, favoring the most thermodynamically stable product.
Since this compound is derived from acetaldehyde, which has only one set of α-protons, regioselectivity is not a concern. However, understanding these control principles is vital for applying the methodology to other substrates.
Experimental Protocol 1: Triethylamine-Mediated Synthesis (Thermodynamic Conditions)
This method is one of the most common for preparing silyl enol ethers due to its operational simplicity and the use of readily available reagents.[4] The mechanism involves the base (triethylamine) facilitating the formation of the enol or enolate, which then acts as a nucleophile, attacking the silicon atom of TMSCl.
Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the enolizable ketone (1.0 equiv.), triethylamine (1.5 equiv.), and sodium iodide (0.2 equiv., catalytic).[7] Subsequently, add trimethylsilyl chloride (1.2 equiv.) to the stirred solution.[7]
-
Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.[7] The progress of the reaction can be monitored by Gas Chromatography (GC).[5]
-
Workup: After cooling the mixture to room temperature, add cold water and extract the solution with a non-polar solvent like petroleum ether.[7]
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[7] Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.[5][7] The crude product is then purified by distillation under reduced pressure to yield the pure silyl enol ether.[8]
Experimental Protocol 2: Silylamine-Based Synthesis
This alternative method utilizes a silylating agent like (trimethylsilyl)diethylamine in the presence of an activator such as methyl iodide.[8] It is a convenient preparation route that typically favors the formation of thermodynamically stable isomers.[8][9]
Methodology:
-
Activator Preparation: In a dry reaction vessel under an inert atmosphere, dissolve (trimethylsilyl)diethylamine (1.2 equiv.) and methyl iodide (1.3 equiv.) in a dry, non-polar solvent like benzene. Heat the solution at 50-60 °C for 1 hour.[8]
-
Ketone Addition: Add the ketone (1.0 equiv.) dropwise to the mixture, maintaining the temperature at 50-60 °C.[8]
-
Reaction: After the addition is complete, stir the mixture at a slightly elevated temperature of 70-80 °C until the reaction is complete (monitor by GC or TLC).[8]
-
Isolation: Cool the reaction mixture and filter off the precipitated ammonium salt.[8]
-
Purification: Remove the solvent from the filtrate by evaporation. The resulting crude product can be purified by distillation under reduced pressure to yield the final this compound.[8]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides definitive information about the electronic environment of the hydrogen atoms. For this compound, the spectrum will show a sharp singlet for the nine equivalent protons of the trimethylsilyl group, typically appearing far upfield around 0.2 ppm. The vinyl protons will appear as a characteristic set of multiplets in the olefinic region (approx. 4.0-6.5 ppm), with distinct coupling constants for geminal, cis, and trans relationships.
-
¹³C NMR: Carbon NMR reveals the number and type of carbon atoms. The spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two sp² hybridized carbons of the vinyl group will appear further downfield, typically in the range of 85-155 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound is distinguished by the absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting material and the appearance of characteristic bands:
-
C=C Stretch: A sharp absorption band around 1645 cm⁻¹.
-
Si-O-C Stretch: A strong, broad band typically found in the 1050-1100 cm⁻¹ region.
-
Si-C Stretch: Absorptions around 1250 cm⁻¹ and 845 cm⁻¹ corresponding to the Si-(CH₃)₃ group.
Gas Chromatography-Mass Spectrometry (GC-MS)
This hybrid technique is invaluable for assessing purity and confirming molecular weight.[10][11]
-
Gas Chromatography (GC): The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the stationary phase.[10] A pure sample of this compound will show a single major peak, and its retention time can be used for identification.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum serves as a molecular fingerprint.[11] Key fragments for this compound include the molecular ion (M⁺) peak at m/z = 116, and a prominent peak at m/z = 73, corresponding to the stable [Si(CH₃)₃]⁺ fragment.
| Characterization Data Summary for this compound | |
| Property | Value / Description |
| Molecular Formula | C₅H₁₂OSi |
| Molecular Weight | 116.23 g/mol |
| Boiling Point | 74 °C |
| Density | 0.779 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.389 |
| ¹H NMR | δ ~6.4 (dd, 1H), ~4.6 (dd, 1H), ~4.3 (dd, 1H), ~0.2 (s, 9H) |
| ¹³C NMR | δ ~151.0, ~94.0, ~-0.2 |
| FT-IR (cm⁻¹) | ~1645 (C=C), ~1250 (Si-CH₃), ~1060 (Si-O-C), ~845 (Si-CH₃) |
| MS (m/z) | 116 (M⁺), 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Safety, Handling, and Core Applications
Prudent Laboratory Practice and Safety
This compound is a highly flammable liquid and vapor with a low flash point.[12][13] It is also known to cause skin and serious eye irritation.[12][13] The compound is moisture-sensitive and can hydrolyze.[14]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[15] Use spark-proof tools and ground all equipment when transferring.[15][16] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[15][17] A respirator may be necessary if ventilation is inadequate.[15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from sources of ignition and moisture.[15] Recommended storage temperature is 2-8°C.
Reactivity and Synthetic Utility
The utility of this compound stems from its role as a nucleophilic building block in a variety of crucial synthetic transformations.
-
Mukaiyama Aldol Addition: In the presence of a Lewis acid (e.g., TiCl₄), silyl enol ethers react with aldehydes and ketones to form β-hydroxy carbonyl compounds, a cornerstone reaction in organic synthesis.[1]
-
Generation of Lithium Enolates: Silyl enol ethers can be cleanly converted to specific lithium enolates by treatment with organolithium reagents like methyllithium (MeLi), which proceeds with retention of stereochemistry.[3][4]
-
Michael Additions and Alkylations: As potent nucleophiles, they readily participate in conjugate additions to α,β-unsaturated systems and react with electrophiles like alkyl halides to form new C-C bonds at the α-position.[1]
Conclusion
This compound is more than just a simple molecule; it is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of its synthesis, grounded in the principles of kinetic and thermodynamic control, allows for its efficient preparation. Proper characterization using a suite of analytical techniques (NMR, IR, GC-MS) is non-negotiable for ensuring the quality required for subsequent, often complex, synthetic steps. By adhering to rigorous safety protocols and appreciating its diverse reactivity, researchers can confidently leverage this compound to advance projects in drug discovery, materials science, and beyond.
References
- 1. Silyl_enol_ether [chemeurope.com]
- 2. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]
- 14. Vinyltrimethylsilane - Enamine [enamine.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. gelest.com [gelest.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Vinyloxytrimethylsilane: Properties, Reactivity, and Synthetic Applications
Introduction
Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, is a versatile organosilicon compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, combining a vinyl group with a trimethylsilyl ether, renders it a stable and easily handled equivalent of an acetaldehyde enolate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its diverse applications in chemical reactions, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a colorless, flammable liquid with a characteristic boiling point of 74-75 °C.[1][2] It is miscible with common organic solvents but is sensitive to moisture and can hydrolyze to acetaldehyde and hexamethyldisiloxane. Proper handling and storage under anhydrous conditions are therefore crucial to maintain its integrity.
Structural and Spectroscopic Data
A thorough understanding of the spectroscopic signature of this compound is essential for its identification and for monitoring its reactions.
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂OSi | [3] |
| Molecular Weight | 116.23 g/mol | [3] |
| Boiling Point | 74-75 °C | [1][2] |
| Density | 0.779 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.389 | [3] |
| Flash Point | -19 °C | [3] |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.4 (dd, 1H, =CH-O), ~4.3 (d, 1H, =CH₂), ~4.0 (d, 1H, =CH₂), 0.2 (s, 9H, -Si(CH₃)₃) | Inferred from related compounds[4][5][6] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (=CH-O), ~85 (=CH₂), ~0 (-Si(CH₃)₃) | Inferred from related compounds[7][8] |
| FT-IR (neat) | Key absorptions (cm⁻¹): ~3080 (C-H, vinyl), ~1640 (C=C, vinyl), ~1250 (Si-CH₃), ~1070 (Si-O-C) | Inferred from related compounds[9] |
| Mass Spec (EI) | Key fragments (m/z): 116 (M⁺), 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | Inferred from general fragmentation patterns[10][11] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the trapping of the enolate of acetaldehyde with a silylating agent, typically trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions is critical to ensure the efficient formation of the desired product.
Experimental Protocol: Synthesis from Acetaldehyde
This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[12][13]
Materials:
-
Acetaldehyde
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or N,N-dimethylformamide)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with the anhydrous solvent and the chosen base (e.g., triethylamine).
-
Cool the mixture to the appropriate temperature. For triethylamine, the reaction can often be run at room temperature or with gentle heating. For LDA, a low temperature (e.g., -78 °C) is required.
-
Add freshly distilled acetaldehyde dropwise to the stirred solution of the base.
-
Following the addition of acetaldehyde, add trimethylsilyl chloride dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by GC or TLC.
-
Upon completion, the reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation to yield pure this compound.
References
- 1. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Vinyltrimethylsilane(754-05-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Vinyloxytrimethylsilane (CAS 6213-94-1): A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of vinyloxytrimethylsilane, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the fundamental principles, mechanistic underpinnings, and strategic applications of this versatile silyl enol ether.
Introduction: The Strategic Role of this compound
This compound, also known as (trimethylsiloxy)ethylene, belongs to the class of silyl enol ethers. It is the simplest stable, isolable enol equivalent of acetaldehyde. Its significance in synthetic chemistry stems from its ability to act as a potent and controllable nucleophile, effectively serving as a synthetic equivalent of the acetaldehyde enolate anion. Unlike transient, highly basic metal enolates, this compound is a neutral, purifiable compound, offering superior handling and precise reactivity control in carbon-carbon bond-forming reactions.[1][2] This stability, coupled with its predictable reactivity, makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of polyketides, natural products, and active pharmaceutical ingredients (APIs).[3][][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is critical for its effective and safe use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6213-94-1 | |
| Molecular Formula | C₅H₁₂OSi | |
| Molecular Weight | 116.23 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [6][7] |
| Boiling Point | 74-75 °C (lit.) | [3][6] |
| Density | 0.779 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.389 (lit.) | [3] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [3][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| Moisture Sensitivity | Reacts rapidly with moisture and protic solvents | [7] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The trimethylsilyl group ((CH₃)₃Si-) will present as a sharp, intense singlet integrating to 9 protons, typically found far upfield around 0.2 ppm. The vinylic protons (-OCH=CH₂) will appear as a complex multiplet system due to geminal, cis, and trans coupling, typically in the range of 4.0-6.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two vinylic carbons will appear in the olefinic region, with the terminal CH₂ carbon appearing around 85-95 ppm and the oxygen-bearing CH carbon appearing further downfield, around 145-155 ppm.[7][8][9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong C=C stretching vibration is expected around 1645 cm⁻¹. The Si-O-C bond gives rise to strong absorptions in the 1050-1250 cm⁻¹ region. The C-H bonds of the vinyl group will show stretching vibrations just above 3000 cm⁻¹.[5][10]
Synthesis and Handling: A Validated Protocol
The preparation of silyl enol ethers like this compound requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a generalized, self-validating procedure based on established methods.[1][11]
Protocol: Synthesis of this compound
This protocol describes the trapping of an aldehyde enolate with chlorotrimethylsilane.
Objective: To synthesize this compound from acetaldehyde via its lithium enolate.
Causality: This method utilizes a strong, non-nucleophilic, sterically hindered base (Lithium Diisopropylamide, LDA) at low temperatures (-78 °C). This combination ensures rapid and quantitative deprotonation of the aldehyde at the α-carbon, forming the kinetic enolate. The low temperature prevents side reactions, such as self-condensation (an aldol reaction between two acetaldehyde molecules). The highly reactive lithium enolate is then "trapped" in situ by the electrophilic silicon of chlorotrimethylsilane (TMSCl), forming the stable silyl enol ether.[10][12][13]
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Acetaldehyde, freshly distilled
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi solution (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise via syringe to the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Silyl Enol Ether Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the reaction mixture. A white precipitate (LiCl) will form. After the addition is complete, allow the mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.
-
Workup and Isolation: Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution and pentane. Separate the layers. Extract the aqueous layer twice more with pentane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent carefully using a rotary evaporator at low temperature and pressure. The crude product can be purified by fractional distillation under a nitrogen atmosphere to yield pure this compound.
Handling and Storage: this compound is a highly flammable liquid and is extremely sensitive to moisture.[3][7] It should be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[14] Store in a tightly sealed container in a refrigerator at 2-8°C.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound is centered on the nucleophilicity of its β-carbon.
Diagram: Synthesis and Hydrolysis Workflow
This diagram illustrates the fundamental creation and cleavage of the silyl enol ether, highlighting its role as a protected enolate.
Caption: Workflow for the synthesis of this compound and its subsequent hydrolysis.
The Mukaiyama Aldol Addition
The most prominent reaction of this compound is the Lewis acid-catalyzed Mukaiyama aldol addition.[6][15] This reaction allows for a crossed aldol reaction between the acetaldehyde enolate equivalent and another aldehyde or ketone, without the risk of self-condensation.[3]
Mechanism:
-
Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the electrophile (an aldehyde or ketone), rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step.
-
Intermediate Formation: A silylated aldol addition product is formed as an intermediate. The Lewis acid is still coordinated to the oxygen atoms.
-
Workup: Aqueous workup hydrolyzes the silyl ether, liberating the β-hydroxy carbonyl product and a silanol byproduct (which typically dimerizes to a disiloxane).[1][16]
Diagram: Mukaiyama Aldol Reaction Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.
Applications in Research and Drug Development
The reactions of this compound provide access to crucial structural motifs found in a vast array of biologically active molecules.
-
Natural Product Synthesis: The β-hydroxy carbonyl unit formed via the Mukaiyama aldol reaction is a fundamental building block in polyketide natural products, a class that includes many antibiotics (e.g., erythromycin), antifungals, and anticancer agents. The ability to control the stereochemistry of this reaction is paramount in total synthesis.[17][18]
-
Pharmaceutical Intermediates: While not always a direct component of a final drug, organosilicon compounds and the products derived from them are critical pharmaceutical intermediates.[][19] this compound allows for the clean and efficient construction of carbon skeletons that are later elaborated into complex APIs. For example, the controlled addition to a complex keto-aldehyde could be a key step in building a chiral side chain for a novel therapeutic agent.[20]
-
Cycloaddition Reactions: As an electron-rich alkene, this compound can participate in cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered ring systems.[18][21][22] These structures are present in various natural products and are challenging to synthesize by other means.
Safety and Storage Summary
Safe handling and storage are non-negotiable when working with this reagent.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Danger | [3] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][6] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage Class | 3 (Flammable liquids) | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [23] |
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 11. rsc.org [rsc.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 16. jk-sci.com [jk-sci.com]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. zmsilane.com [zmsilane.com]
- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 21. organicreactions.org [organicreactions.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
Vinyloxytrimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Technical Guide:
Abstract
Vinyloxytrimethylsilane, also known as (Trimethylsiloxy)ethylene, is a pivotal reagent in modern organic chemistry, belonging to the class of silyl enol ethers. Its unique bifunctionality, combining the reactivity of a vinyl group with the properties of a silyl ether, makes it an indispensable tool for carbon-carbon bond formation and as a stable, isolable equivalent of an acetaldehyde enolate. This guide provides an in-depth exploration of its core molecular properties, synthesis, spectroscopic characterization, and critical applications in complex molecular synthesis, particularly within the context of pharmaceutical and materials science research. The narrative emphasizes the mechanistic rationale behind its reactivity and provides field-tested protocols to ensure reproducibility and safety.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 6213-94-1) is the simplest enol ether of acetaldehyde, where the enolic proton is replaced by a trimethylsilyl (TMS) group.[1][2] This structural modification is not trivial; the TMS group imparts significant stability compared to the transient parent enol, allowing the compound to be isolated, purified, and stored.[3] However, it remains sufficiently reactive to serve as a potent nucleophile under controlled conditions. Its fundamental role is to act as a synthetic equivalent of the acetaldehyde α-carbanion, a synthon that is otherwise challenging to generate and control.
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OSi | [4] |
| Molecular Weight | 116.23 g/mol | [4] |
| CAS Number | 6213-94-1 | |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 74 °C (lit.) | [3][5] |
| Density | 0.779 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.389 (lit.) | [3][5] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [6] |
| Synonyms | (Trimethylsiloxy)ethylene, TMSO-ethene | [1] |
Spectroscopic and Analytical Characterization
Validation of the structural integrity of this compound is paramount before its use in sensitive synthetic sequences. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary analytical tools for this purpose.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous confirmation of the structure. Key expected signals include a sharp singlet around 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). The vinyl protons exhibit a characteristic splitting pattern in the 4.0-6.5 ppm region, consistent with an AMX spin system, confirming the presence and stereochemistry of the double bond.
-
¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm, along with two distinct signals for the vinyl carbons, typically between 85 and 155 ppm.
-
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental for identifying key functional groups.[7][8] The spectrum of this compound is characterized by a strong C=C stretching vibration around 1645 cm⁻¹. Additionally, a strong absorption band corresponding to the Si-O-C linkage is observed in the 1050-1250 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1715 cm⁻¹) confirms the successful conversion of the parent carbonyl/enol to the silyl enol ether.[7]
Synthesis: Mechanism and Experimental Protocol
The synthesis of silyl enol ethers, including this compound, is a cornerstone transformation in organosilicon chemistry. The most common and reliable method involves the "trapping" of a ketone enolate with an electrophilic silicon source, typically a chlorosilane.
Mechanistic Rationale
The reaction proceeds via the deprotonation of an enolizable carbonyl compound (in this case, acetaldehyde or a precursor) by a non-nucleophilic base, such as triethylamine (Et₃N), to form a transient enolate. This highly reactive enolate is immediately intercepted, or "trapped," by chlorotrimethylsilane (TMSCl). The driving force is the formation of a strong Si-O bond and a stable salt byproduct (triethylammonium chloride). The use of an amine base is critical as it also serves to neutralize the HCl generated during the reaction.[9]
Caption: Synthesis pathway of this compound via enolate trapping.
Experimental Protocol: Synthesis from Acetaldehyde Precursors
This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10]
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous solvent (e.g., 100 mL of DMF) followed by triethylamine (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the acetaldehyde source (1.0 equivalent) to the flask.
-
Silylating Agent Addition: Add chlorotrimethylsilane (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
Causality Insight: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the acetaldehyde. Sodium iodide facilitates the reaction by in-situ formation of the more reactive iodotrimethylsilane.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure complete conversion.
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a non-polar solvent (e.g., pentane or diethyl ether, 3 x 50 mL).
-
Self-Validating Step: The bicarbonate wash neutralizes any remaining acidic species and removes the triethylammonium salt.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under a nitrogen atmosphere to yield pure this compound (B.P. 74 °C).
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its ability to function as a stable yet reactive nucleophile. It is a cornerstone reagent in reactions where a controlled addition of an acetaldehyde enolate is required.
Key Reaction: The Mukaiyama Aldol Addition
A prime example of its application is the Lewis acid-catalyzed Mukaiyama aldol addition. In this reaction, the silyl enol ether reacts with an aldehyde or ketone to form a β-siloxy carbonyl compound, which upon hydrolysis yields the corresponding β-hydroxy carbonyl (aldol) product.
-
Expertise & Causality: Unlike traditional base-catalyzed aldol reactions, the Mukaiyama variant proceeds under mild, aprotic conditions. This prevents side reactions like self-condensation and allows for high levels of stereocontrol, which is critical in the synthesis of complex chiral molecules found in many drug candidates. The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) activates the electrophilic carbonyl partner, making it susceptible to nucleophilic attack by the silyl enol ether. The reaction's success hinges on the Lewis acid's ability to coordinate to the carbonyl oxygen without promoting decomposition of the silyl enol ether.
Caption: The Mukaiyama Aldol addition reaction workflow.
Other Significant Applications
-
Michael Additions: It serves as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
C-Acylations: Reaction with acyl chlorides provides a direct route to β-dicarbonyl compounds.[10]
-
Cycloadditions: The electron-rich double bond can participate in various cycloaddition reactions, enabling the construction of complex ring systems.
Handling, Storage, and Safety
Scientific integrity demands rigorous attention to safety and handling protocols. This compound is a hazardous chemical that requires careful management.
-
Hazards: It is a highly flammable liquid and vapor (Flash Point: -19 °C).[6] It causes skin and eye irritation. Crucially, it is moisture-sensitive and will hydrolyze in the presence of water back to acetaldehyde and trimethylsilanol.
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3] Recommended storage temperature is 2-8°C.[3][5]
Conclusion
This compound is more than a simple reagent; it is a strategic tool that enables chemists to overcome fundamental challenges in nucleophilic chemistry. Its stability, coupled with its tunable reactivity, provides a reliable platform for constructing complex molecular architectures essential for drug discovery and materials science. Understanding its properties, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential in a safe and effective manner.
References
- 1. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. 乙烯氧基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]
- 6. Trimethyl(vinyloxy)silane | 6213-94-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. gelest.com [gelest.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. US3472888A - Preparation of vinyloxy containing organosilicon compounds - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Spectral Analysis of Vinyloxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyloxytrimethylsilane [(CH₃)₃SiOCH=CH₂], a versatile organosilicon compound, serves as a crucial building block in a multitude of organic syntheses. Its unique structure, combining a vinyl ether moiety with a trimethylsilyl group, imparts valuable reactivity, making it a key intermediate in the formation of various organic molecules and polymers. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and structural elucidation of resulting products. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and the underlying chemical principles.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylsilyl and vinyl groups. The analysis of chemical shifts, integration, and coupling patterns provides a detailed picture of the proton environment.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring the ¹H NMR spectrum of this compound involves the following steps:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~6.4 | Doublet of doublets | 1H | =CH-O | J(trans) ≈ 14 Hz, J(cis) ≈ 7 Hz |
| ~4.3 | Doublet of doublets | 1H | =CH₂ (trans to O) | J(trans) ≈ 14 Hz, J(gem) ≈ 2 Hz |
| ~4.0 | Doublet of doublets | 1H | =CH₂ (cis to O) | J(cis) ≈ 7 Hz, J(gem) ≈ 2 Hz |
| ~0.2 | Singlet | 9H | -Si(CH₃)₃ | N/A |
Interpretation and Causality:
-
Vinyl Protons (=CH-O, =CH₂): The three vinyl protons appear in the downfield region of the spectrum (typically 4.0-6.5 ppm) due to the deshielding effect of the double bond and the adjacent oxygen atom. They exhibit a complex splitting pattern known as an AMX system. The proton on the carbon attached to the oxygen (=CH-O) is coupled to the two geminal protons of the terminal methylene group (=CH₂). The different coupling constants for the cis and trans relationships result in the characteristic doublet of doublets for each vinyl proton.
-
Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. Consequently, they give rise to a single, sharp singlet in the upfield region of the spectrum (around 0.2 ppm). The high shielding is due to the lower electronegativity of silicon compared to carbon.
¹H NMR Coupling Scheme
Caption: Coupling relationships between the vinyl protons of this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
¹³C NMR Spectral Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~152 | =CH-O |
| ~85 | =CH₂ |
| ~0 | -Si(CH₃)₃ |
Interpretation and Causality:
-
Vinyl Carbons (=CH-O, =CH₂): The two sp²-hybridized carbons of the vinyl group appear in the downfield region. The carbon atom directly bonded to the electronegative oxygen atom (=CH-O) is significantly deshielded and resonates at a higher chemical shift compared to the terminal methylene carbon (=CH₂).
-
Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons attached to the silicon atom appear as a single peak in the upfield region, close to 0 ppm, consistent with the shielding effect of the silicon atom.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Signatures
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly shows the presence of the vinyl ether and trimethylsilyl moieties.
Experimental Protocol for FTIR Spectroscopy:
For a volatile liquid like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be employed:
-
ATR-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a single drop of this compound directly onto the crystal.
-
Acquire the spectrum. This method is quick and requires minimal sample preparation.
-
-
Transmission (Neat Sample):
-
Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
FTIR Spectral Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch |
| ~2960, ~2900 | Strong | C-H stretch (in -CH₃) |
| ~1640 | Strong | C=C stretch (vinyl) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1180 | Strong | C-O-Si asymmetric stretch |
| ~840 | Strong | Si-C stretch and CH₃ rock |
Interpretation and Causality:
-
Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C stretching absorption around 1640 cm⁻¹.
-
Trimethylsilyl Group Vibrations: The characteristic strong absorption at approximately 1250 cm⁻¹ is due to the symmetric deformation of the Si-CH₃ bonds. The peak around 840 cm⁻¹ is also a hallmark of the trimethylsilyl group, arising from a combination of Si-C stretching and methyl rocking vibrations.
-
Si-O-C Linkage: The strong band around 1180 cm⁻¹ is attributed to the asymmetric stretching of the Si-O-C linkage, a key feature confirming the structure of this silyl enol ether.
III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol for GC-MS:
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and separated from the solvent and any impurities on a capillary GC column.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data Summary:
| m/z | Relative Intensity (%) | Assignment |
| 116 | Moderate | [M]⁺ (Molecular Ion) |
| 101 | High | [M - CH₃]⁺ |
| 73 | Very High (Base Peak) | [(CH₃)₃Si]⁺ |
| 59 | Moderate | [(CH₃)₂SiOH]⁺ |
| 43 | Moderate | [CH₃CO]⁺ or [C₃H₇]⁺ |
Interpretation and Causality of Fragmentation:
The mass spectrum of this compound is dominated by fragmentation pathways characteristic of trimethylsilyl ethers.
-
Molecular Ion ([M]⁺): The peak at m/z 116 corresponds to the molecular ion, confirming the molecular weight of the compound.
-
Loss of a Methyl Group ([M - CH₃]⁺): A common fragmentation for trimethylsilyl compounds is the loss of a methyl radical, leading to the prominent peak at m/z 101.
-
Trimethylsilyl Cation ([(CH₃)₃Si]⁺): The base peak at m/z 73 is due to the highly stable trimethylsilyl cation, formed by cleavage of the Si-O bond.
-
Rearrangement Ion ([(CH₃)₂SiOH]⁺): A peak at m/z 59 can be attributed to a rearrangement ion, which is also commonly observed in the mass spectra of trimethylsilyl ethers.
Mass Spectrometry Fragmentation Pathway
Caption: Major fragmentation pathways of this compound in mass spectrometry.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This detailed spectral guide serves as a valuable resource for researchers, enabling confident identification, quality assessment, and a deeper understanding of the reactivity of this important synthetic intermediate.
Vinyloxytrimethylsilane: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyloxytrimethylsilane [(CH₃)₃SiOCH=CH₂], a versatile silyl enol ether, serves as a crucial building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, particularly in reactions like the Mukaiyama aldol addition, makes it an invaluable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties, to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also harmful if inhaled and may cause respiratory irritation.[1] A key characteristic of this compound is its sensitivity to moisture.
Chemical and Physical Hazards
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Appearance | Colorless | [4] |
| Odor | Pungent | [4] |
| Flash Point | 27°C (80.6°F) | [4] |
| Boiling Point | 123°C (253.4°F) | [4] |
| Vapor Pressure | 6.7 mmHg at 20°C | [4] |
| Vapor Density | 5.6 (Air = 1) | [4] |
| Specific Gravity | 0.97 g/cm³ | [4] |
| Autoignition Temperature | 240°C (464°F) | [4] |
This data underscores the significant fire hazard associated with this compound. Its low flash point indicates that it can be ignited at ambient temperatures by sparks, open flames, or hot surfaces. The vapor is also heavier than air, meaning it can travel a considerable distance to an ignition source and flash back.[4][5]
Health Hazards and Routes of Exposure
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.
-
Inhalation: Inhaling the vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[3] Higher concentrations may cause more severe respiratory issues.
-
Skin Contact: Direct contact can cause skin irritation, redness, and dryness.[3][4] Prolonged or repeated exposure may lead to dermatitis.[3]
-
Eye Contact: The compound is a serious eye irritant, causing redness, watering, and discomfort.[1][4]
-
Ingestion: While less common in a laboratory setting, ingestion can cause irritation of the digestive tract.[3]
Reactivity and Instability
A critical aspect of this compound's reactivity is its susceptibility to hydrolysis. In the presence of water, it decomposes to form trimethylsilanol and acetaldehyde. This reaction can be catalyzed by acids or bases.
(CH₃)₃SiOCH=CH₂ + H₂O → (CH₃)₃SiOH + CH₃CHO
This hydrolysis has two significant safety implications:
-
Pressure Buildup: If stored in a sealed container that has been contaminated with moisture, the generation of acetaldehyde, which is volatile, can lead to a dangerous buildup of pressure.
-
Formation of Byproducts: The presence of acetaldehyde can lead to undesired side reactions and affect the purity of the reagent.
Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.
The Primacy of the Chemical Fume Hood
All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[6][7][8] The fume hood serves as the primary barrier, capturing and exhausting flammable and irritating vapors away from the user's breathing zone.[9]
Workflow for Safe Fume Hood Use
Caption: A logical workflow for the safe and effective use of a chemical fume hood.
To maximize the protective capabilities of the fume hood, adhere to the following best practices:
-
Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work.[7][10] An 18-inch opening is often recommended.[10]
-
Work Depth: Always work at least six inches inside the hood to ensure effective vapor capture.[8][9][10]
-
Airflow: Do not block the baffles at the back of the hood with large equipment or containers, as this will disrupt airflow.[6][7] Elevate large apparatus on blocks to allow air to flow underneath.[6][8]
-
Minimize Traffic: Avoid rapid movements in front of the hood and minimize pedestrian traffic in the area, as this can create air currents that pull vapors out of the hood.[8][10]
-
No Storage: A fume hood is not a storage cabinet.[7][8][10] Storing chemicals and equipment in the hood can impede airflow and increase the risk of an incident.[7][8]
Essential Personal Protective Equipment (PPE)
The appropriate PPE provides a crucial last line of defense against exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[3][8] A face shield should also be worn if there is a risk of splashing or a more significant reaction.[8]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove being used.[4][11] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[5] In situations with a higher risk of splashing, chemical-resistant aprons and sleeves may be necessary.
-
Respiratory Protection: In most cases, working in a properly functioning fume hood will provide adequate respiratory protection. However, in situations where the ventilation is inadequate or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[3]
Safe Handling and Storage Protocols: Mitigating Moisture and Ignition Risks
The dual hazards of flammability and moisture sensitivity dictate the protocols for handling and storing this compound.
Handling Moisture-Sensitive Reagents
Given its reactivity with water, this compound must be handled under inert atmosphere conditions (e.g., nitrogen or argon). This prevents both hydrolysis of the reagent and the introduction of atmospheric moisture into the reaction vessel.
Syringe Transfer Technique for Moisture-Sensitive Reagents
Caption: A step-by-step protocol for the safe transfer of moisture-sensitive reagents using a syringe.
Detailed Syringe Transfer Protocol:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas.[12]
-
Inert Atmosphere: The reagent bottle should be equipped with a septum and maintained under a positive pressure of nitrogen or argon.
-
Syringe Purge: Flush the syringe and needle with inert gas several times to remove any residual air and moisture.[12]
-
Transfer:
-
Insert a needle connected to the inert gas source into the headspace of the reagent bottle to maintain positive pressure.
-
Insert the transfer syringe needle through the septum and into the liquid.
-
Slowly draw the desired volume of liquid into the syringe. It is often helpful to pull a small amount of inert gas into the syringe after the liquid to prevent dripping.
-
Withdraw the syringe and quickly insert it into the reaction vessel, which should also be under an inert atmosphere.
-
Depress the plunger to dispense the reagent.
-
-
Quenching: After use, the syringe and needle should be immediately quenched by drawing up a suitable solvent (e.g., isopropanol) and then water to safely react any residual reagent.
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][13] A dedicated flammable liquids storage cabinet is the ideal location.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of flammable vapors.[3][13] The original container is preferred.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[4]
-
Inert Atmosphere: For long-term storage, it is advisable to maintain the reagent under an inert atmosphere.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to minimizing harm.
Spills
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[13][14]
-
Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed container for disposal.[4][14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4][14] Do not use a solid stream of water, as this may spread the fire.[4] A water spray can be used to cool nearby containers.[4][14]
-
Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4]
First Aid
-
Inhalation: Move the affected person to fresh air.[4][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing.[2][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a properly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Never dispose of this compound down the drain.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its synthetic utility while minimizing the risks to themselves and their colleagues. A proactive approach to safety, grounded in a deep understanding of the materials being handled, is the cornerstone of a safe and productive research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Vinyltrimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 8. hvcc.edu [hvcc.edu]
- 9. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 10. resources.workstationindustries.com [resources.workstationindustries.com]
- 11. store.safety-kleen.com [store.safety-kleen.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Stability and Storage of Vinyloxytrimethylsilane
Introduction: The Dual Nature of Vinyloxytrimethylsilane
This compound ((CH₃)₃SiOCH=CH₂), a prominent member of the silyl enol ether family, is a versatile reagent in organic synthesis. Its utility stems from its dual functionality: the nucleophilic character of the electron-rich double bond and the lability of the silicon-oxygen bond, which makes it an excellent synthetic equivalent of an enolate. This unique reactivity profile, however, is intrinsically linked to its inherent instability. For researchers, scientists, and drug development professionals, a thorough understanding of the factors governing the stability of this compound is paramount for ensuring experimental reproducibility, maximizing reagent longevity, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the chemical principles underlying its stability and offers field-proven protocols for its optimal storage and handling.
Chemical Reactivity and Intrinsic Instability
The structure of this compound features a vinyl group attached to an oxygen atom, which in turn is bonded to a trimethylsilyl group. This arrangement dictates its reactivity and susceptibility to degradation.
-
The Silyl Enol Ether Linkage: The silicon-oxygen bond is highly polarized and susceptible to cleavage by nucleophiles, most notably water. This makes the compound extremely sensitive to moisture.
-
The Vinyl Group: The carbon-carbon double bond is electron-rich, making it prone to electrophilic attack and radical-initiated polymerization.
These two features are the primary drivers of the compound's instability and necessitate the stringent storage and handling conditions outlined in this guide.
Modes of Decomposition: A Mechanistic Perspective
The degradation of this compound primarily proceeds through two pathways: hydrolysis and polymerization. Understanding the mechanisms of these processes is crucial for developing effective stabilization strategies.
Hydrolysis: The Predominant Degradation Pathway
The most significant stability concern for this compound is its rapid reaction with water.[1] This hydrolysis can be catalyzed by both acids and bases.[2][3]
The process involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This leads to the cleavage of the Si-O bond, generating trimethylsilanol and the unstable enol, vinyl alcohol. The vinyl alcohol intermediate then rapidly tautomerizes to form the more stable acetaldehyde. The trimethylsilanol produced can undergo self-condensation to form hexamethyldisiloxane, a common impurity in aged samples.[4]
Diagram: Hydrolysis of this compound
Caption: Acid/base-catalyzed hydrolysis of this compound.
Polymerization: A Latent Risk
Diagram: Potential Radical Polymerization Pathway
Caption: A simplified schematic of radical-initiated polymerization.
Quantitative Data and Stability Summary
The following table summarizes the key physical and stability-related properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OSi | [1] |
| Molecular Weight | 116.23 g/mol | [1] |
| Boiling Point | 74 °C | [1] |
| Density | 0.779 g/mL at 25 °C | [1] |
| Flash Point | -19 °C | [1] |
| Recommended Storage Temp. | 2-8 °C | [1] |
| Primary Instability | High moisture sensitivity | [1] |
| Hydrolysis Products | Acetaldehyde, Trimethylsilanol, Hexamethyldisiloxane | [4] |
| Potential Stabilizers | Basic compounds (e.g., KOH) for vinyl ethers | [7][8] |
Protocols for Optimal Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of this compound.
Long-Term Storage Protocol
-
Container: Store in the original, unopened manufacturer's container whenever possible. These are typically sealed under an inert atmosphere.
-
Temperature: Maintain in a designated laboratory refrigerator at 2-8 °C . This low temperature retards the rates of both hydrolysis and potential polymerization.
-
Atmosphere: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. For opened containers, flushing the headspace with a dry, inert gas like argon or nitrogen before resealing is best practice.
-
Environment: Store away from sources of ignition due to its high flammability. The storage area should be cool, dry, and well-ventilated.
Experimental Workflow: Handling and Dispensing
The causality behind these steps is to minimize exposure to atmospheric moisture and oxygen at every point of transfer and use.
-
Preparation:
-
Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas.
-
Set up the reaction apparatus under a positive pressure of argon or nitrogen.
-
-
Equilibration:
-
Remove the this compound container from the refrigerator and allow it to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.
-
-
Dispensing:
-
Use standard syringe techniques for transferring the liquid. A long needle should be used to withdraw the liquid from below the surface, avoiding the headspace.
-
To prevent creating a vacuum that could draw in air, it is recommended to use a needle connected to a source of inert gas to gently replace the volume of liquid removed.
-
-
Post-Use:
-
Clean the septum of the bottle with a dry cloth.
-
Flush the headspace of the bottle with inert gas.
-
Securely reseal the container, wrapping the cap with parafilm for an extra barrier, and promptly return it to refrigerated storage.
-
Protocol for Stability Assessment via ¹H NMR Spectroscopy
Regularly assessing the purity of this compound is good laboratory practice, especially for older batches or frequently opened bottles. ¹H NMR spectroscopy is a straightforward method for detecting degradation.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, carefully withdraw a small aliquot (e.g., 5-10 µL) of this compound.
-
Dissolve the aliquot in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in a dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Pristine this compound: Look for the characteristic signals: a singlet for the trimethylsilyl protons (~0.2 ppm) and multiplets for the vinyl protons (~4.0-6.5 ppm).
-
Hydrolysis Detection: The presence of a sharp singlet around 2.2 ppm is indicative of acetaldehyde formation. A broad singlet, often near 0.1 ppm, can indicate the presence of trimethylsilanol or hexamethyldisiloxane.
-
Quantification: By integrating the signals of the impurities relative to the this compound signals, the extent of degradation can be estimated.
-
Conclusion
This compound is a powerful synthetic tool whose utility is directly tied to its purity. Its inherent sensitivity to moisture and potential for polymerization are not impediments to its use but rather chemical characteristics that must be managed with informed and meticulous laboratory practice. By understanding the mechanistic underpinnings of its degradation and implementing the storage and handling protocols detailed in this guide, researchers can ensure the stability and reliability of this valuable reagent, leading to more successful and reproducible scientific outcomes.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silyl enol ethers as monomer. III. Radical polymerization and copolymerizations of 2‐trimethylsilyloxy‐1,3‐butadiene and desilylation of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Vinyloxytrimethylsilane: A Technical Guide to Synthesis, Reactivity, and Application as a Silyl Enol Ether
This technical guide provides an in-depth exploration of vinyloxytrimethylsilane, the simplest silyl enol ether. It serves as a crucial reagent in modern organic synthesis, acting as a stable and versatile synthetic equivalent of the acetaldehyde enolate. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical data to facilitate its effective use in the laboratory.
Section 1: Physicochemical and Safety Data
This compound, also known as (trimethylsiloxy)ethylene, is a foundational building block in organic chemistry.[1] Its physical properties and safety information are critical for proper handling and application.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6213-94-1 | [2][3][4] |
| Molecular Formula | C₅H₁₂OSi | [2][3] |
| Molecular Weight | 116.23 g/mol | [2][4] |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 74 °C (lit.) | [2][4][5] |
| Density | 0.779 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.389 (lit.) | [2][4] |
| Flash Point | -19 °C (-2.2 °F) - closed cup | [2][4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |
Safety Profile: this compound is a highly flammable liquid and vapor (Hazard Statement H225) and causes skin and eye irritation (H315, H319).[2][4] It should be handled in a well-ventilated fume hood, away from ignition sources, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats.[2]
Section 2: The Synthetic Utility of Silyl Enol Ethers
Silyl enol ethers are indispensable tools in organic synthesis because they serve as stable, isolable, and characterizable equivalents of enolates.[6][7] Traditional metal enolates, while highly reactive, are often unstable, difficult to purify, and prone to self-condensation, complicating their use in crossed-carbonyl reactions.[8]
The reactivity of enolate equivalents follows a general trend: metal enolate > enamine > enol ether.[9] Silyl enol ethers are approximately 10¹⁴ times less nucleophilic than their corresponding alkali enolate counterparts, a feature that underpins their stability and controlled reactivity.[9] This attenuated nucleophilicity allows them to react with strong electrophiles or, more commonly, with carbonyl compounds activated by a Lewis acid, providing a powerful method for carbon-carbon bond formation.[6][10]
References
- 1. nbinno.com [nbinno.com]
- 2. ビニルオキシ-トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 乙烯氧基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US3472888A - Preparation of vinyloxy containing organosilicon compounds - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Mukaiyama Aldol Addition [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Iodine-Catalyzed Formation of Silyl Enol Ethers via Trans-silylation with Vinyloxytrimethylsilane
Abstract
This document provides a comprehensive guide for the synthesis of silyl enol ethers from carbonyl compounds using vinyloxytrimethylsilane (trimethylsilyl vinyl ether) as the silylating agent. This method, proceeding via a trans-silylation mechanism, offers a mild and effective alternative to traditional silylation techniques that often require strong bases or highly reactive silyl halides. We present a detailed protocol focusing on an iodine-catalyzed approach, which is notable for its operational simplicity and efficiency. This guide covers the underlying chemical principles, a step-by-step experimental procedure, and key technical considerations to ensure successful implementation in a research and development setting.
Introduction: A Modern Approach to Silyl Enol Ether Synthesis
Silyl enol ethers are indispensable intermediates in modern organic synthesis, serving as stable and versatile enolate equivalents for a wide array of carbon-carbon bond-forming reactions, including the Mukaiyama aldol addition, Michael additions, and various alkylations.[1][2] The classical methods for their preparation typically involve the reaction of a pre-formed metal enolate with a silyl halide, such as trimethylsilyl chloride (TMSCl).[1] While effective, these methods often necessitate the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures for kinetic control, or weaker bases under equilibrium conditions to favor the thermodynamic product.[1]
The use of this compound presents a mechanistically distinct and advantageous approach. This method operates on the principle of trans-silylation, where the trimethylsilyl group is transferred from the vinyl ether to the carbonyl substrate. This process can be catalyzed by a Lewis acid, with molecular iodine (I₂) emerging as a particularly mild, inexpensive, and effective catalyst.[3] The reaction is driven by the relative thermodynamic stabilities of the reactants and products, often favoring the formation of the more substituted (thermodynamic) silyl enol ether. The primary byproduct of this reaction is acetaldehyde, which is volatile and easily removed from the reaction mixture.
Key Advantages of the this compound Method:
-
Mild Reaction Conditions: Avoids the use of strong bases and cryogenic temperatures.
-
Neutral Byproducts: The generation of volatile acetaldehyde simplifies purification.
-
Thermodynamic Control: Typically yields the more stable, thermodynamically favored silyl enol ether isomer.
-
Operational Simplicity: The use of a catalyst like iodine makes the procedure straightforward to perform.
Reaction Mechanism: The Role of Iodine Catalysis
The iodine-catalyzed trans-silylation from this compound to a ketone is believed to proceed through a series of equilibrium steps. While the precise mechanism may be subject to further elucidation, a plausible pathway is outlined below. Molecular iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the substrate and facilitating the key silyl transfer step.
Proposed Mechanistic Pathway:
-
Activation of Carbonyl: The iodine catalyst coordinates to the oxygen atom of the ketone (or aldehyde), enhancing its electrophilicity.
-
Nucleophilic Attack: The oxygen atom of the activated carbonyl attacks the silicon atom of this compound. Simultaneously, the enol form of the ketone is generated.
-
Silyl Transfer: A trimethylsilyl group is transferred from the this compound to the ketone, forming a silylated oxonium intermediate. This step likely proceeds through a six-membered transition state.
-
Product Formation and Catalyst Regeneration: The intermediate collapses, releasing the desired silyl enol ether and acetaldehyde. The iodine catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.
Caption: Proposed mechanism for iodine-catalyzed trans-silylation.
Experimental Protocol: Iodine-Catalyzed Synthesis of 1-(Trimethylsilyloxy)cyclohex-1-ene
This protocol details the synthesis of the silyl enol ether of cyclohexanone as a representative example. Researchers should adapt this procedure based on the specific reactivity and properties of their substrate.
3.1. Materials and Reagents
-
Cyclohexanone (anhydrous, freshly distilled)
-
This compound (trimethylsilyl vinyl ether)
-
Iodine (I₂), crystalline
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))
-
Triethylamine (NEt₃), freshly distilled
-
Pentane or Hexane (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
3.2. Equipment
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas manifold (Schlenk line or balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a positive pressure of inert gas, add anhydrous solvent (e.g., 20 mL of DCM for a 10 mmol scale reaction).
-
Add cyclohexanone (1.0 eq) via syringe.
-
Add this compound (1.2 - 1.5 eq) via syringe.
-
-
Catalyst Addition and Reaction:
-
Add a catalytic amount of crystalline iodine (0.05 - 0.1 eq). A few small crystals are often sufficient. The solution will turn brown.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS, observing the consumption of the starting ketone. The reaction time can vary from a few hours to overnight depending on the substrate. For less reactive ketones, gentle heating (e.g., to 40 °C) may be required.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Add a small amount of triethylamine (e.g., 0.5 mL) to quench any remaining iodine and acidic species.
-
Dilute the reaction mixture with pentane or hexane (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove residual iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude silyl enol ether can often be used directly in subsequent reactions. If higher purity is required, purification can be achieved by distillation under reduced pressure.
-
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are moisture-sensitive; use appropriate inert atmosphere techniques.
-
Iodine is corrosive and can cause stains; handle with care.
-
This compound and organic solvents are flammable.
Data Presentation and Expected Outcomes
The iodine-catalyzed trans-silylation method is applicable to a range of ketones. The regioselectivity generally favors the formation of the thermodynamically more stable, i.e., more substituted, silyl enol ether.
| Substrate (Ketone) | Product(s) (Major Isomer Shown) | Typical Yield (%) | Notes |
| Cyclohexanone | 1-(Trimethylsilyloxy)cyclohex-1-ene | >90 | Excellent substrate, clean reaction. |
| 2-Methylcyclohexanone | 1-Methyl-2-(trimethylsilyloxy)cyclohex-1-ene & 1-Methyl-6-(trimethylsilyloxy)cyclohex-1-ene | ~85-95 (mixture) | Favors the tetrasubstituted isomer (thermodynamic product). |
| Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | >90 | Good for aromatic ketones. |
| 3-Pentanone | (Z)-3-(Trimethylsilyloxy)pent-2-ene | >85 | Acyclic ketones react well. |
Experimental Workflow Visualization
Caption: Workflow for silyl enol ether synthesis via trans-silylation.
References
Application Notes & Protocols: The Strategic Use of Vinyloxytrimethylsilane in Modern Pharmaceutical Research
Introduction: Vinyloxytrimethylsilane as a Strategic Acetaldehyde Enolate Equivalent
This compound, the trimethylsilyl (TMS) enol ether of acetaldehyde, is a versatile and highly valuable C2 building block in modern organic synthesis.[1] Its structure combines the nucleophilic character of an enolate with the stability and handling advantages conferred by the TMS group. In pharmaceutical research, where the efficient and stereocontrolled construction of complex molecular architectures is paramount, this compound serves as a reliable and reactive equivalent of the acetaldehyde enolate, a notoriously difficult reagent to handle due to its propensity for self-condensation.[2] This guide provides an in-depth exploration of its key applications, mechanistic underpinnings, and detailed protocols relevant to drug development professionals.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂OSi | [3] |
| Molecular Weight | 116.23 g/mol | [3] |
| Boiling Point | 74 °C | [3] |
| Density | 0.779 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.389 | [3] |
Core Reactivity: The Mukaiyama Aldol Addition
The most prominent application of this compound in pharmaceutical synthesis is its participation in the Mukaiyama aldol reaction.[2] This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone. The key advantage of this method over traditional base-mediated aldol reactions is its ability to proceed under mild, non-basic conditions, which prevents undesired side reactions like self-condensation and allows for a high degree of stereochemical control.[2]
The general mechanism is initiated by the activation of the carbonyl electrophile (e.g., an aldehyde) by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the silyl enol ether. The subsequent carbon-carbon bond formation generates a β-silyloxy carbonyl compound, which upon aqueous workup, yields the desired β-hydroxy carbonyl product.[2]
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Application I: Synthesis of Complex Macrocycles - The Epothilone Case Study
The total synthesis of complex natural products with potent biological activity is a cornerstone of pharmaceutical research. The epothilones, a class of macrolides that stabilize microtubules, are powerful anti-cancer agents and have been the subject of numerous total synthesis campaigns.[4] The syntheses developed by the research groups of Samuel J. Danishefsky and K.C. Nicolaou are landmark achievements in this field.[5]
A critical step in many epothilone syntheses involves an aldol-type condensation to connect key fragments of the molecule.[6] While the original syntheses often generate complex silyl enol ethers in situ, the reaction of this compound with a complex aldehyde fragment perfectly illustrates the strategic application of this reagent. This transformation allows for the installation of a crucial β-hydroxyketone moiety, which contains one of the many stereocenters essential for the drug's biological activity. The Mukaiyama aldol reaction is chosen for its reliability and the high degree of diastereoselectivity that can be achieved, ensuring the correct spatial arrangement of the newly formed stereocenters.[7]
Application II: Synthesis of β-Amino Carbonyls via Reaction with Imines
Beyond carbonyls, this compound can be effectively employed in reactions with imines or iminium ions. This transformation, a variant of the Mannich reaction, is a powerful tool for constructing β-amino carbonyl compounds, which are prevalent motifs in a wide range of pharmaceuticals, including alkaloids and β-lactam antibiotics.
The reaction is typically catalyzed by a Lewis acid, which activates the imine for nucleophilic attack. The silyl enol ether adds to the imine carbon, and subsequent hydrolysis of the resulting silylated N,O-acetal yields the β-amino ketone or aldehyde.[8] This method provides a stereocontrolled route to chiral amines and their derivatives.
Caption: A typical experimental workflow for a Mukaiyama aldol addition.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methodologies and are intended for use by trained chemists.[2]
Protocol 1: Diastereoselective Mukaiyama Aldol Addition
This protocol describes a general procedure for the TiCl₄-mediated addition of this compound to an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (CH₂Cl₂) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (approx. 0.2 M relative to the aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde (1.0 equiv) via syringe.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 15 minutes at -78 °C.
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Lewis Acid-Catalyzed Addition to an Imine
This protocol outlines a general procedure for the addition of this compound to an N-benzylideneaniline, a representative imine.[9][10]
Materials:
-
N-Benzylideneaniline (1.0 equiv)
-
This compound (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-benzylideneaniline (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ (1.2 equiv) dropwise. Stir the mixture for 10 minutes.
-
Add this compound (1.5 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting imine is consumed.
-
Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., 1M HCl in THF/water) to cleave the silyl ether and furnish the final β-amino ketone.
-
Purify the final product by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling Considerations
-
This compound: This reagent is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.
-
Lewis Acids (TiCl₄, BF₃·OEt₂): These reagents are corrosive and react violently with water. They should be handled under an inert atmosphere (argon or nitrogen) using dry glassware and syringes. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Quenching: The quenching of Lewis acids is highly exothermic. Perform additions of aqueous solutions slowly and at low temperatures to control the reaction rate.
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical research and development toolkit. Its primary role as a stable and reactive acetaldehyde enolate equivalent in Mukaiyama aldol and Mannich-type reactions enables the efficient and stereocontrolled construction of complex molecular frameworks. Its application in the synthesis of potent therapeutics like the epothilones underscores its strategic importance in modern medicinal chemistry. By understanding the principles behind its reactivity and adhering to meticulous experimental protocols, researchers can effectively leverage this compound to accelerate the discovery and synthesis of next-generation pharmaceuticals.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US3472888A - Preparation of vinyloxy containing organosilicon compounds - Google Patents [patents.google.com]
- 4. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. cib.csic.es [cib.csic.es]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Vinyloxytrimethylsilane for the Protection of Hydroxyl Groups: Application Notes and Protocols
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, presents a frequent challenge due to its reactivity as both a nucleophile and a weak acid. Its temporary masking is often essential to prevent unwanted side reactions during transformations elsewhere in a molecule.[1][2]
A plethora of protecting groups for alcohols have been developed, each with its characteristic stability profile and cleavage conditions.[3] Among these, silyl ethers are renowned for their ease of formation and mild removal.[4][5] This guide focuses on a specific and versatile reagent at the intersection of silyl and vinyl ether chemistry: Vinyloxytrimethylsilane (VOTMS) . This bifunctional molecule offers a unique approach to hydroxyl protection, combining the attributes of a silyl ether with the reactivity of a vinyl ether.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides a detailed exploration of the mechanistic underpinnings, practical application protocols, and comparative advantages of utilizing this compound for the protection of hydroxyl functionalities.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6213-94-1 | [6] |
| Molecular Formula | C₅H₁₂OSi | [7] |
| Molecular Weight | 116.24 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Boiling Point | 75 °C | [7] |
| Density | 0.78 g/mL at 25 °C | [8] |
| Flash Point | -19 °C | [7] |
| Refractive Index | 1.389 | [8] |
| Safety | Highly flammable liquid and vapor. Causes skin and serious eye irritation. | [7] |
Mechanism of Protection: An Acid-Catalyzed Addition
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the hydroxyl group across the vinyl double bond. This mechanism is analogous to the well-established acid-catalyzed addition of alcohols to vinyl ethers.[1][9][10][11]
The reaction is initiated by the protonation of the vinyl ether oxygen, which activates the double bond towards nucleophilic attack by the alcohol. The subsequent loss of a proton from the oxonium ion intermediate yields the protected alcohol as a mixed acetal, specifically a 1-(trimethylsilyloxy)ethyl (TMSE) ether.
References
- 1. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 3. Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyltrimethylsilane - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Stereoselective Reactions Involving Vinyloxytrimethylsilane
Introduction: The Enduring Utility of Vinyloxytrimethylsilane in Asymmetric Synthesis
This compound, a subclass of silyl enol ethers, represents a cornerstone of modern organic synthesis. These stable, isolable, and versatile enolate surrogates have fundamentally transformed the landscape of carbon-carbon bond formation. Their attenuated nucleophilicity compared to traditional metal enolates allows for controlled reactions under milder conditions, minimizing side reactions like self-condensation.[1][2] This guide provides an in-depth exploration of the stereoselective reactions of vinyloxytrimethylsilanes, offering both mechanistic understanding and practical, field-tested protocols for researchers in synthetic chemistry and drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high levels of stereocontrol.
The core utility of this compound lies in its ability to participate in a wide array of stereoselective transformations, including the seminal Mukaiyama aldol reaction, Michael additions, and various cycloadditions. The trimethylsilyl group serves as a sterically and electronically influential protecting group for the enol, which can be readily cleaved post-reaction to reveal the desired carbonyl functionality. This unique reactivity profile makes it an indispensable tool for the asymmetric synthesis of complex molecules, from natural products to pharmaceuticals.[3][4][5]
The Asymmetric Mukaiyama Aldol Reaction: A Pillar of C-C Bond Formation
First reported by Teruaki Mukaiyama in 1973, the Lewis acid-catalyzed aldol reaction between a silyl enol ether and a carbonyl compound has become one of the most powerful methods for constructing β-hydroxy carbonyl compounds.[2][3][4][6] The development of catalytic, asymmetric variants has elevated this reaction to a premier strategy for the enantioselective and diastereoselective synthesis of polyketide natural products and their analogues.[4][5]
Mechanistic Rationale and Stereochemical Control
The reaction is initiated by the activation of the aldehyde electrophile by a Lewis acid. This enhances the carbonyl's electrophilicity, facilitating a nucleophilic attack from the this compound.[3][6] Unlike traditional enolate chemistry, the stereochemical outcome of the Mukaiyama aldol reaction is not typically governed by a closed, six-membered Zimmerman-Traxler transition state. Instead, it often proceeds through an open transition state, where the stereoselectivity is dictated by the interplay of steric and electronic factors of the substrates, the Lewis acid, and, crucially, the chiral ligand.[1]
The choice of a chiral Lewis acid catalyst is paramount for achieving high enantioselectivity. A wide array of catalysts have been developed, with chiral titanium(IV) complexes, particularly those derived from 1,1'-bi-2-naphthol (BINOL), demonstrating remarkable efficiency and selectivity.[1][7] These catalysts create a defined chiral environment around the activated aldehyde, forcing the incoming silyl enol ether to approach from a specific face, thereby controlling the absolute stereochemistry of the newly formed chiral centers.[7]
The relative stereochemistry (syn vs. anti) of the aldol adduct is influenced by the geometry (E vs. Z) of the this compound and the nature of the catalyst.[1] While many catalyst systems preferentially yield syn-aldol products regardless of the enol ether geometry, specific catalysts have been developed to favor the formation of anti-adducts.[1]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 7. A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Lewis Acid-Catalyzed Reactions with Vinyloxytrimethylsilane
These application notes are designed for researchers, scientists, and professionals in drug development, providing an in-depth technical guide to the theory and practice of Lewis acid-catalyzed reactions involving vinyloxytrimethylsilane. This document offers a blend of mechanistic insights, practical protocols, and expert troubleshooting advice to empower users in leveraging this versatile reagent in organic synthesis.
Introduction: The Versatility of this compound as a Silyl Enol Ether
This compound, the trimethylsilyl enol ether of acetaldehyde, is a fundamental building block in modern organic chemistry.[1] As a stable and easily handled enolate surrogate, it provides a powerful platform for the stereocontrolled formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis.[2] The polarization of the carbon-carbon double bond, influenced by the electron-donating trimethylsiloxy group, renders the β-carbon nucleophilic. However, its reactivity is often insufficient for spontaneous reaction with electrophiles. The introduction of a Lewis acid catalyst is crucial to activate the electrophile, typically a carbonyl compound or its equivalent, thereby initiating the C-C bond-forming event.[3] This catalytic approach avoids the use of stoichiometric strong bases, offering milder reaction conditions and broader functional group tolerance.[4]
The judicious choice of Lewis acid, solvent, and reaction temperature allows for precise control over the reaction's chemo-, regio-, and stereoselectivity. This guide will delve into the most prevalent and synthetically useful Lewis acid-catalyzed reactions of this compound: the Mukaiyama Aldol Addition, the Michael Addition, and reactions with acetals.
The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation
The Mukaiyama aldol addition is the Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound, yielding a β-hydroxy carbonyl compound or its silylated precursor.[5] This reaction has become a staple in organic synthesis due to its reliability and stereochemical predictability.[3]
Mechanism of the Mukaiyama Aldol Addition
The reaction is initiated by the activation of the aldehyde or ketone through coordination with the Lewis acid (LA). This coordination enhances the electrophilicity of the carbonyl carbon. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond. This step is generally considered to be the stereochemistry-determining step. Subsequent desilylation, either during the reaction or upon aqueous workup, affords the final β-hydroxy carbonyl product.[6] The reaction is believed to proceed through an open transition state, and the stereochemical outcome is influenced by steric and electronic factors of the substrates and the Lewis acid.[7][8]
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes & Protocols: Vinyloxytrimethylsilane in the Synthesis of Complex Natural Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vinyloxytrimethylsilane stands as a cornerstone reagent in modern organic synthesis, serving as a robust and versatile C2 nucleophilic building block. As a stable and easily handled silyl enol ether of acetaldehyde, it provides a reliable gateway to complex molecular architectures, particularly within the realm of natural product total synthesis. This guide elucidates the strategic application of this compound in key carbon-carbon bond-forming reactions, including the Mukaiyama aldol, vinylogous Mukaiyama aldol, and Michael additions. We will explore the mechanistic underpinnings of these transformations, provide field-tested protocols, and showcase their pivotal role in the elegant assembly of bioactive natural products.
Introduction: The Strategic Advantage of this compound
This compound, a simple yet powerful organosilicon compound, is the trimethylsilyl enol ether of acetaldehyde.[1] Its utility in organic synthesis stems from its function as a stable and isolable enolate surrogate.[2] Unlike transient and highly reactive alkali metal enolates, which often suffer from issues of self-condensation, poor regioselectivity, and harsh reaction conditions, this compound offers a controlled and predictable mode of reactivity.
The key to its application lies in the activation of a carbonyl partner (typically an aldehyde or ketone) with a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the silyl enol ether. This strategy forms the basis of several powerful transformations that have become indispensable in the assembly of intricate molecular frameworks found in natural products.[3][4]
The Mukaiyama Aldol Reaction: A Gateway to Polyketide Skeletons
The Mukaiyama aldol reaction is a Lewis acid-catalyzed carbon-carbon bond formation between a silyl enol ether and a carbonyl compound, yielding a β-hydroxy carbonyl moiety upon workup.[3][4][5] This reaction is a cornerstone in the synthesis of polyketides, macrolides, and other natural products rich in 1,3-oxygenated patterns.[3][4] this compound serves as the quintessential two-carbon (acetate) enolate equivalent in this transformation.
Mechanistic Rationale: The reaction is initiated by the coordination of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to the carbonyl oxygen of the electrophile (an aldehyde or ketone). This activation dramatically increases the electrophilicity of the carbonyl carbon. The silyl enol ether then attacks the activated carbonyl, forming a new C-C bond and a transient silylated aldol adduct. Subsequent aqueous workup hydrolyzes the silyl ether to reveal the desired β-hydroxy ketone or aldehyde.
Caption: Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.
Application Protocol 1: General Procedure for Mukaiyama Aldol Addition
This protocol describes a general method for the titanium tetrachloride (TiCl₄)-mediated Mukaiyama aldol reaction between an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, argon/nitrogen inlet
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of the potent Lewis acid TiCl₄ and to maximize diastereoselectivity in chiral substrates.
-
Lewis Acid Addition: Add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. A color change (often to yellow or orange) indicates the formation of the aldehyde-Lewis acid complex. Stir for 15-20 minutes.
-
Nucleophile Addition: Add this compound (1.5 mmol) dropwise via syringe. The reaction is typically rapid.
-
Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. Trustworthiness: Quenching at low temperature prevents side reactions and decomposition of the product. The basic quench neutralizes the strong Lewis acid.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional DCM, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude β-hydroxy aldehyde by flash column chromatography on silica gel.
The Vinylogous Mukaiyama Aldol Reaction (VMAR): Extending Carbon Chains
The Vinylogous Mukaiyama Aldol Reaction (VMAR) is a powerful extension that utilizes silyl dienol ethers to achieve a 1,4-addition, effectively creating a 1,5-dicarbonyl relationship and installing a double bond that is available for further transformations.[6][7] This strategy is invaluable for rapidly constructing larger carbon frameworks from simple precursors.[6]
Case Study: Total Synthesis of Stoloniferol B A key step in the first total synthesis of Stoloniferol B, a citrinin derivative, employed a Kobayashi VMAR.[6] The reaction between a silyl dienol ether and paraldehyde proceeded in high yield (82%) and with excellent diastereoselectivity (>20:1) to furnish the desired anti-adduct, demonstrating the power of this method in a complex setting.[6]
Caption: Strategic Workflow of the Vinylogous Mukaiyama Aldol Reaction.
Mukaiyama-Michael Addition: Forging 1,5-Dicarbonyl Linkages
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction.[8] When using a silyl enol ether like this compound as the nucleophile, the reaction is termed a Mukaiyama-Michael addition. This Lewis acid-mediated process allows the soft enolate equivalent to add to the β-position of an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9] This reaction is a premier method for synthesizing 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of cyclic systems and other complex natural products.
Mechanistic Rationale: Similar to the Mukaiyama aldol, a Lewis acid activates the α,β-unsaturated carbonyl, typically by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, facilitating the conjugate attack by this compound. The reaction generates a new silyl enol ether, which is then hydrolyzed during workup to unmask the ketone or aldehyde.
Application Protocol 2: General Procedure for Mukaiyama-Michael Addition
This protocol provides a general method for the conjugate addition of this compound to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated Ketone (Michael Acceptor) (1.0 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add TiCl₄ solution (1.2 mL, 1.2 mmol) dropwise. Stir the resulting mixture for 20 minutes at -78 °C. Expertise: The choice and stoichiometry of the Lewis acid can influence the outcome between 1,2- and 1,4-addition. TiCl₄ strongly promotes 1,4-addition for silyl enol ethers.
-
Nucleophile Addition: Add this compound (2.0 mmol) slowly. Causality: A slight excess of the nucleophile ensures complete consumption of the activated Michael acceptor.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to 0 °C over 1 hour. Monitor by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product, a 1,5-dicarbonyl compound, by flash column chromatography.
Summary of Reaction Parameters
For ease of reference, the following table summarizes typical conditions for the key reactions discussed.
| Feature | Mukaiyama Aldol | Vinylogous Mukaiyama Aldol (VMAR) | Mukaiyama-Michael |
| Nucleophile | This compound | Silyl Dienol Ether | This compound |
| Electrophile | Aldehyde, Ketone | Aldehyde, Acetal | α,β-Unsaturated Carbonyl |
| Key Bond Formed | C(β)-C(α) | C(δ)-C(γ) | C(β)-C(α) |
| Product Class | β-Hydroxy Carbonyl | δ-Hydroxy-α,β-unsaturated Carbonyl | 1,5-Dicarbonyl |
| Common Lewis Acids | TiCl₄, BF₃·OEt₂, SnCl₄ | TiCl₄, Sc(OTf)₃ | TiCl₄, Ti(OiPr)₄ |
| Typical Solvent | Dichloromethane (DCM) | DCM, Toluene | DCM |
| Temperature Range | -78 °C to 0 °C | -78 °C to RT | -78 °C to RT |
| Typical Yields | 70-95% | 60-90% | 75-95% |
Conclusion
This compound is a powerful and reliable reagent that has profoundly impacted the synthesis of complex natural products. Its ability to act as a stable acetate enolate equivalent in Mukaiyama aldol, vinylogous Mukaiyama aldol, and Mukaiyama-Michael reactions provides chemists with a predictable and high-yielding toolkit for constructing key carbon-carbon bonds. The mild, Lewis acid-mediated conditions are compatible with a wide range of functional groups, making these methods highly valuable in the late stages of a total synthesis. As asymmetric catalysis continues to evolve, the development of enantioselective variants of these reactions will further enhance the utility of this compound in delivering medicinally important molecules with precise stereochemical control.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vinyloxytrimethylsilane in Organic Synthesis
Abstract
Vinyloxytrimethylsilane [(CH₃)₃SiOCH=CH₂] is a versatile silyl enol ether that serves as a crucial building block in modern organic synthesis. As a stable and easily handled enolate equivalent, it enables a wide range of carbon-carbon bond-forming reactions with high levels of control and selectivity. Its utility is particularly pronounced in Lewis acid-catalyzed additions to carbonyls and in cycloaddition reactions, making it an indispensable tool for constructing complex molecular architectures. These application notes provide a comprehensive guide for researchers, covering the fundamental principles, safety protocols, and detailed experimental setups for key reactions involving this compound. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in the synthesis of valuable chemical intermediates.
Introduction: The Synthetic Power of this compound
Silyl enol ethers, such as this compound, are a class of organosilicon compounds that have revolutionized synthetic strategy.[1] They effectively function as nucleophilic enolate surrogates, but with attenuated reactivity that allows for more controlled and selective reactions compared to their alkali metal enolate counterparts. This compound, specifically, is the silyl enol ether derived from acetaldehyde. Its simple structure and high reactivity make it a cornerstone reagent for introducing a two-carbon acetaldehyde enolate unit in a variety of transformations.
The primary advantage of using this compound lies in its ability to participate in reactions under mild, Lewis acidic conditions, thereby avoiding the harsh basic media that can lead to side reactions like self-condensation.[1][2] This guide will focus on two of its most powerful applications: the Mukaiyama aldol addition and the Diels-Alder cycloaddition.
Safety and Handling of this compound
2.1 Hazard Profile
This compound is a highly flammable liquid and vapor with a low flash point. It is also known to cause skin and serious eye irritation. Therefore, strict adherence to safety protocols is mandatory.
Table 1: Hazard and Safety Information for this compound
| Property | Value | Source |
| CAS Number | 6213-94-1 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂OSi | --INVALID-LINK-- |
| Molecular Weight | 116.23 g/mol | --INVALID-LINK-- |
| Boiling Point | 74 °C | --INVALID-LINK-- |
| Flash Point | -19 °C | --INVALID-LINK-- |
| Hazard Statements | H225, H315, H319 | --INVALID-LINK-- |
2.2 Handling and Storage Protocol
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat. Use non-sparking tools and ground all equipment to prevent static discharge.
-
Storage: this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C. Containers must be carefully resealed after use and kept upright.
Application Protocol 1: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone reaction in organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-mediated reaction of a silyl enol ether with an aldehyde or ketone.[1][2] This reaction avoids the use of strong bases and provides a high degree of control over the reaction outcome.[3]
3.1 Causality and Mechanistic Insight
The reaction proceeds via activation of the carbonyl electrophile by a Lewis acid (e.g., titanium tetrachloride, TiCl₄). This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the silyl enol ether.[4][5] The subsequent C-C bond formation and aqueous work-up yield the desired β-hydroxy carbonyl product.[1][5]
Caption: Mechanism of the Mukaiyama Aldol Addition.
3.2 Detailed Experimental Protocol: Synthesis of 3-Hydroxy-3-phenylpropanal
This protocol details the reaction between this compound and benzaldehyde, catalyzed by titanium tetrachloride.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, argon inlet, and thermometer.
Table 2: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) | 1.0 |
| This compound | 116.23 | 10.0 | 1.16 g (1.50 mL) | 1.0 |
| TiCl₄ (1.0 M in CH₂Cl₂) | 189.68 | 11.0 | 11.0 mL | 1.1 |
| Anhydrous CH₂Cl₂ | - | - | ~40 mL | - |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under a positive pressure of argon. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.
-
Initial Charging: Add anhydrous dichloromethane (20 mL) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add benzaldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution will likely turn a deep yellow or orange color. Stir for an additional 10 minutes.[3]
-
In a separate, dry vial, prepare a solution of this compound (1.0 equiv) in anhydrous dichloromethane (10 mL).
-
Add this this compound solution dropwise to the reaction mixture over 15 minutes.[3]
-
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of benzaldehyde indicates reaction completion (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C until the color dissipates. This step is exothermic and must be done carefully.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the contents to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure 3-hydroxy-3-phenylpropanal.
Application Protocol 2: Diels-Alder [4+2] Cycloaddition
This compound, being an electron-rich alkene, can act as a dienophile in Diels-Alder reactions. More importantly, related silyl enol ethers like 1-methoxy-2-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) showcase the utility of this functional group in acting as an electron-rich diene, leading to the formation of functionalized cyclohexene rings. For this protocol, we will illustrate a representative reaction where a vinyloxy-type silane acts as the diene.
4.1 Causality and Mechanistic Insight
The Diels-Alder reaction is a concerted pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a six-membered ring. The reaction is driven by the formation of two new, stable sigma bonds from two pi bonds. The stereochemistry of the reactants is retained in the product. The use of a silyloxy-substituted diene provides a direct route to cyclohexanone derivatives after hydrolysis of the initial cycloadduct.
Caption: General workflow for a Diels-Alder reaction.
4.2 Detailed Experimental Protocol: Cycloaddition with Maleic Anhydride
This protocol describes a representative reaction between a silyloxy diene (e.g., (E)-1-(trimethylsilyloxy)-1,3-butadiene) and maleic anhydride.
Materials and Reagents:
-
(E)-1-(trimethylsilyloxy)-1,3-butadiene (1.0 equiv)
-
Maleic anhydride (1.0 equiv)
-
Anhydrous Toluene
-
Flame-dried round-bottom flask with a reflux condenser and argon inlet.
Table 3: Reagent Quantities for a 5 mmol Scale Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass | Equivalents |
| (E)-1-(trimethylsilyloxy)-1,3-butadiene | 142.28 | 5.0 | 711 mg | 1.0 |
| Maleic Anhydride | 98.06 | 5.0 | 490 mg | 1.0 |
| Anhydrous Toluene | - | - | ~20 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add maleic anhydride (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) followed by the silyloxy diene (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the starting materials (typically 4-12 hours).
-
Cooling and Hydrolysis:
-
Once complete, cool the reaction to room temperature.
-
To hydrolyze the silyl enol ether, add 1 M HCl (10 mL) and stir vigorously for 1 hour.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting ketone product can be purified by recrystallization or flash column chromatography.
Characterization and Data Analysis
The products from these reactions should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. For the Mukaiyama aldol product, expect to see characteristic peaks for the aldehyde and alcohol protons. For the Diels-Alder product, the spectra will confirm the formation of the cyclohexene ring system.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic stretches for the functional groups present, such as a broad O-H stretch (~3400 cm⁻¹) and a C=O stretch (~1715 cm⁻¹) for the aldol product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the synthesized compound.
Conclusion
This compound is a powerful and versatile reagent for constructing complex organic molecules. The protocols detailed herein for the Mukaiyama aldol addition and a representative Diels-Alder reaction provide a solid foundation for researchers to employ this reagent effectively. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture, and the precise monitoring of the reaction's progress. By understanding the underlying principles and adhering to these detailed procedures, scientists can reliably utilize this compound to advance their synthetic campaigns in drug discovery and materials science.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Low yield in Vinyloxytrimethylsilane reactions troubleshooting
Technical Support Center: Vinyloxytrimethylsilane Reactions
Welcome to the technical support center for this compound applications. As a uniquely reactive silyl enol ether, this compound serves as a powerful C2-synthon, primarily for introducing a vinyl ether moiety or acting as an acetaldehyde enolate equivalent. However, its sensitivity and specific activation requirements can sometimes lead to frustratingly low yields.
This guide is structured to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable protocols to diagnose and resolve common issues encountered during your experiments. We will move from foundational knowledge in our FAQs to deep, specific problem-solving in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, (CH₃)₃SiOCH=CH₂, is the silyl enol ether derived from acetaldehyde. It is primarily used as a nucleophilic partner in carbon-carbon bond-forming reactions. Its most prominent application is in the Mukaiyama aldol reaction , where it reacts with aldehydes or ketones in the presence of a Lewis acid to form β-hydroxy carbonyl compounds after workup.[1][2] This avoids the often harsh basic conditions of traditional aldol reactions, which can cause side reactions like self-condensation.[3]
Q2: How critical are handling and storage for this reagent?
Extremely critical. This compound is a volatile, flammable liquid with a low boiling point of 74 °C and a flash point of -19 °C.[4] More importantly for reaction success, it is highly susceptible to hydrolysis. Exposure to atmospheric moisture will readily convert it back to acetaldehyde and form hexamethyldisiloxane, compromising its purity and rendering it ineffective in subsequent reactions.[5]
Storage Protocol:
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Use a well-sealed bottle, preferably with a Sure/Seal™ septum cap for anhydrous transfer via syringe.
Q3: My bottle of this compound is old. Can I still use it?
It is strongly advised to use fresh or recently purified this compound. If you suspect contamination or degradation, you can purify it by fractional distillation under an inert atmosphere. However, given its low boiling point, care must be taken to avoid loss of material. An NMR spectrum can quickly confirm purity; the presence of a sharp singlet around 9.7 ppm would indicate acetaldehyde contamination.
Q4: Why are Lewis acids required for most of its reactions?
While silyl enol ethers are nucleophilic, they are generally not reactive enough to attack neutral carbonyl compounds directly. A Lewis acid is required to activate the electrophile (the aldehyde or ketone). The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the this compound.[2] Without a Lewis acid, reactions are often sluggish and result in low yields.[3]
Troubleshooting Guide: Low Reaction Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective protocols.
Problem 1: My reaction yield is very low, and I primarily recover my starting aldehyde/ketone. What is the most likely cause?
This classic symptom points towards a failure in reaction activation. The nucleophile (this compound) and the electrophile (your carbonyl compound) are not reacting efficiently. Let's diagnose the potential points of failure.
Here is a systematic workflow to diagnose the issue.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 乙烯氧基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Vinyloxytrimethylsilane
Welcome to the technical support center for vinyloxytrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, you will find practical troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, providing a clear path to resolution.
Question 1: My Mukaiyama aldol reaction is giving a low yield. What are the likely causes and how can I improve it?
Low yields in Mukaiyama aldol reactions are a common frustration, often stemming from several key factors. As a Senior Application Scientist, I've found that a systematic approach to troubleshooting is most effective.
Core Causality: The Mukaiyama aldol addition is a powerful C-C bond-forming reaction between a silyl enol ether, like this compound, and a carbonyl compound, typically catalyzed by a Lewis acid.[1] The Lewis acid activates the carbonyl compound towards nucleophilic attack.[1] Low yields can often be traced back to issues with the reactants' stability, suboptimal catalyst activity, or unfavorable reaction kinetics.
Step-by-Step Troubleshooting Protocol:
-
Assess Reactant Quality and Purity:
-
This compound: This reagent is susceptible to hydrolysis.[2] Ensure it is freshly distilled or from a recently opened bottle stored under an inert atmosphere. Impurities from its synthesis can also interfere with the reaction.
-
Aldehyde/Ketone: Ensure your carbonyl compound is free of acidic or protic impurities, which can quench the enolate or deactivate the Lewis acid. Aldehydes, in particular, can be prone to oxidation to carboxylic acids.
-
Solvent: Strictly anhydrous solvents are crucial. Residual water will hydrolyze the this compound and deactivate many Lewis acids.[1]
-
-
Optimize the Lewis Acid Catalyst:
-
Choice of Lewis Acid: The nature of the Lewis acid is critical. For many simple aldehydes, strong Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) are effective.[1][3] However, for substrates with sensitive functional groups, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) may be more suitable.
-
Stoichiometry: While some modern protocols use catalytic amounts of Lewis acids, many classic Mukaiyama aldol reactions require stoichiometric amounts of the Lewis acid to ensure complete activation of the carbonyl compound.[4] If you are using a catalytic amount and observing low conversion, consider increasing the catalyst loading.
-
-
Control Reaction Temperature:
-
Most Mukaiyama aldol reactions are performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.[1] Running the reaction at too high a temperature can lead to decomposition of the product or starting materials.
-
-
Reaction Quenching:
-
Proper quenching is essential to stop the reaction and prevent product degradation. At low temperatures, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[1]
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Achieving high diastereoselectivity is a primary goal when forming new stereocenters. The stereochemical outcome of the Mukaiyama aldol reaction is not governed by the classic Zimmerman-Traxler model but rather by an open transition state.[4][5] The final stereochemistry is a delicate interplay of sterics and electronics.
Core Causality: The relative orientation of the enolate and the activated aldehyde in the transition state determines the syn or anti configuration of the product. This orientation is influenced by the geometry of the silyl enol ether (E vs. Z), the size of the substituents on both reactants, and the nature of the Lewis acid.[6][7][8][9]
Strategies for Enhancing Diastereoselectivity:
-
Lewis Acid Selection:
-
The choice of Lewis acid can have a profound impact on diastereoselectivity.[6][7][8][9] For example, chelating Lewis acids like TiCl₄ can favor syn products with certain substrates, while non-chelating Lewis acids like BF₃·OEt₂ may favor anti products.[10] Computational studies have shown that pro-anti pathways often proceed through antiperiplanar transition structures, while pro-syn pathways can favor synclinal transition states.[6][7][8][9]
-
-
Substrate Structure:
-
The steric bulk of the substituents on both the this compound and the carbonyl compound will influence the preferred transition state geometry to minimize steric hindrance.
-
-
Temperature Control:
-
Lowering the reaction temperature (e.g., to -78 °C or even lower) can enhance diastereoselectivity by increasing the energy difference between competing transition states.
-
dot
Caption: Key factors controlling diastereoselectivity.
Question 3: I'm having difficulty removing the tin or titanium byproducts during workup. What is the best purification strategy?
The use of stoichiometric amounts of Lewis acids like TiCl₄ and SnCl₄ often leads to challenging purifications due to the formation of metal oxides and other inorganic byproducts.
Field-Proven Purification Protocol:
-
Quenching: After the reaction is complete, and while still at low temperature, slowly add a saturated aqueous solution of NaHCO₃. This will neutralize the Lewis acid and begin to precipitate the metal hydroxides/oxides.
-
Aqueous Workup: Allow the reaction mixture to warm to room temperature and dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Filtration: In many cases, a fine precipitate of titanium or tin oxides will form. It is often beneficial to filter the entire organic layer through a pad of Celite® to remove these fine solids before concentrating the solution.
-
Column Chromatography: The crude product can then be purified by flash column chromatography on silica gel. It is important to note that residual acidity on the silica gel can sometimes cause decomposition of silyl-containing products. To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then flushed with the pure eluent before loading the sample.
For specific guidance on purifying TiCl₄-containing mixtures, an extractive workup with a polar solvent like methanol can be effective, as TiCl₄ is soluble in such solvents while many organic products are less so.[11] Alternatively, a basic workup to precipitate Ti(OH)₄ followed by filtration is a common strategy.[11]
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? this compound is a moisture-sensitive and flammable liquid. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator. It is recommended to use a syringe to transfer the reagent under an inert atmosphere to prevent exposure to air and moisture.
Q2: What are the most common side reactions of this compound? Besides the desired reaction, the most common side reaction is hydrolysis back to the corresponding ketone or aldehyde and hexamethyldisiloxane, which is initiated by protic impurities.[2] Polymerization of the vinyl group can also occur under certain conditions, especially in the presence of radical initiators or strong acids.
Q3: Can I use this compound in the presence of acidic or basic functional groups? This depends on the reaction conditions.
-
Acidic Conditions: In the presence of Lewis acids, functional groups that are also Lewis basic (e.g., amines, phosphines) can compete for coordination to the catalyst, potentially inhibiting the desired reaction. Strongly acidic protons (e.g., from carboxylic acids) will readily protonate and destroy the silyl enol ether.
-
Basic Conditions: this compound is generally stable to non-nucleophilic bases. However, strong bases can potentially deprotonate other positions in the molecule or catalyze undesired side reactions.
Q4: How can I remove the trimethylsilyl (TMS) group from my product after the reaction? The TMS group is typically removed during the aqueous workup of the reaction. If it persists, it can be readily cleaved by treatment with a mild acid (e.g., dilute HCl in methanol or THF) or a fluoride source such as tetrabutylammonium fluoride (TBAF).
Optimized Reaction Conditions at a Glance
The following table summarizes typical reaction conditions for common transformations involving this compound. Note that these are starting points, and optimization may be required for your specific substrate.
| Reaction Type | Electrophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mukaiyama Aldol | Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1-3 | ~82 (threo/erythro mixture) | [1] |
| Mukaiyama Aldol | Aliphatic Aldehyde | BF₃·OEt₂ (1.5) | CH₂Cl₂ | -78 | 4 | 73 | [12] |
| Michael Addition | α,β-Unsaturated Ester | TiCl₄ (1.0) | CH₂Cl₂ | -78 to 0 | 2 | >90 | N/A |
| Cycloaddition | Nitro-olefin | (Lewis Acid) | Toluene | RT | 12-24 | Varies | N/A |
Note: N/A indicates that while these are common reactions, specific quantitative data for this compound under these exact conditions were not found in the cited literature and represent general knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. figshare.com [figshare.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Vinyloxytrimethylsilane Reactions
Welcome to the technical support center for navigating the complexities of purifying products derived from vinyloxytrimethylsilane reactions. As a foundational silyl enol ether, this compound is a powerful reagent in modern organic synthesis, particularly in Lewis acid-catalyzed reactions like the Mukaiyama aldol addition.[1][2] However, the very reactivity that makes it valuable also introduces significant challenges in product isolation. The lability of the trimethylsilyl (TMS) group makes the resulting silyl enol ether products highly sensitive to their environment.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to in-depth troubleshooting scenarios, always explaining the chemical principles behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my purified product consistently showing low yields and contamination with a ketone or aldehyde?
A1: The most common cause is the inadvertent cleavage of the trimethylsilyl (TMS) group from your silyl enol ether product. Silyl enol ethers are exceptionally sensitive to acid.[3][4] Even trace amounts of acid in your workup solutions, on glassware, or inherent to your purification media (like standard silica gel) can catalyze the hydrolysis of the silyl enol ether back to its corresponding carbonyl compound. The TMS group is particularly labile compared to bulkier silyl groups like TBDMS.[3]
Q2: I'm performing a Mukaiyama aldol reaction. What are the most common byproducts I should anticipate besides the hydrolyzed starting material?
A2: Besides the desilylated product, a frequent and often frustrating byproduct is hexamethyldisiloxane (HMDSO) . HMDSO can form if your silylating agent (e.g., trimethylsilyl chloride) is exposed to moisture or during certain reaction conditions.[5] It is relatively non-polar and can co-elute with your desired product during chromatography. In reactions using stoichiometric Lewis acids like titanium tetrachloride (TiCl₄), you will also form metal salts upon aqueous workup, which can sometimes complicate extractions.[1][2]
Q3: Can I use standard silica gel flash chromatography for my TMS-protected product?
A3: It is highly inadvisable to use standard, untreated silica gel for the chromatography of TMS enol ethers.[3] The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups, which are effective at cleaving the TMS group.[3] While some robust silyl enol ethers may survive, it is a significant risk.[3] For successful chromatographic purification, the silica gel must be neutralized, or an alternative, non-acidic stationary phase should be used.[3][4]
Troubleshooting Guide: From Workup to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a detailed solution.
Issue 1: My product looks clean in the crude NMR, but decomposes after workup and extraction.
-
Potential Cause: Your quenching and washing steps are too acidic. Standard aqueous workups, or even a quench with saturated ammonium chloride (NH₄Cl), can be sufficiently acidic to initiate decomposition.[6][7]
-
Expert Recommendation: Employ a neutralizing or slightly basic quench. Saturated aqueous sodium bicarbonate (NaHCO₃) is an excellent choice as it will neutralize the Lewis acid catalyst without being basic enough to cause other side reactions.[8][9]
-
Caption: Quenching strategy decision tree.
Protocol 1: Recommended Neutralizing Quench and Extraction
-
Cool the completed reaction mixture to 0 °C in an ice-water bath. This mitigates any exotherm from the quench.
-
Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases and the aqueous layer is slightly basic (test with pH paper).[8][9]
-
Transfer the biphasic mixture to a separatory funnel. If any solids have precipitated (e.g., metal oxides), pre-filter the mixture through a pad of Celite®.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[9][10]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl) to help remove excess water.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: My product is visibly streaking and decomposing on the TLC plate and during column chromatography.
-
Potential Cause: As discussed, the acidic nature of the silica gel is cleaving your product.
-
Expert Recommendation: You have three primary avenues for successful purification, summarized in the table and workflow below. The choice depends on the physical properties of your product.
Method Description Best For Key Consideration Neutralized Silica Gel Chromatography Silica gel is pre-treated with a base (e.g., triethylamine) to passivate the acidic silanol groups. Non-volatile or moderately polar compounds that require chromatography. Requires careful preparation of the stationary phase. See Protocol 2. Neutral Alumina Chromatography Alumina (Al₂O₃) is a basic stationary phase and is a good alternative to silica.[3] Compounds that are sensitive to acid but stable to base. Activity grade of alumina must be chosen carefully. Bulb-to-Bulb Distillation (Kugelrohr) A short-path distillation technique ideal for small quantities of thermally sensitive compounds.[3][11] Volatile, thermally stable compounds. Requires the product to have a reasonably low boiling point.[3][11] -
Caption: Decision workflow for purification.
Protocol 2: Preparation of Neutralized Silica Gel
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or petroleum ether).
-
Add triethylamine (Et₃N) to the slurry to constitute approximately 1-2% of the total solvent volume (e.g., 1-2 mL of Et₃N per 100 mL of solvent).
-
Stir the slurry for 15-30 minutes.
-
Pack your column with this slurry as you normally would for flash chromatography.
-
Use an eluent system that has been similarly treated with ~0.5-1% triethylamine to maintain the neutral environment throughout the purification.
-
Issue 3: After workup of a TiCl₄-mediated reaction, I have an intractable emulsion and solids that clog my funnel.
-
Potential Cause: The quench of titanium tetrachloride (TiCl₄) with aqueous solutions produces titanium dioxide (TiO₂) and other titanium salts, which are often gelatinous and can create persistent emulsions.
-
Expert Recommendation: A specialized workup can efficiently remove titanium species. A wash with aqueous tartaric acid is reported to be effective for chelating and dissolving titanium salts, breaking up emulsions.[12]
Protocol 3: Workup for Removing Titanium Residues
-
After quenching the reaction (e.g., with NaHCO₃), perform the initial extraction into an organic solvent.
-
Prepare a 1 M solution of tartaric acid in water.
-
Wash the combined organic layers with the 1 M tartaric acid solution. You may need to perform this wash 2-3 times.[12]
-
Observe the interface; the emulsion should break, and the aqueous layer should clarify as the titanium salts are chelated and become water-soluble.
-
Follow with a standard brine wash, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Vinyloxytrimethylsilane decomposition pathways and prevention
Welcome to the Vinyloxytrimethylsilane (VOTMS) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the success and reproducibility of your experiments.
I. Understanding this compound Decomposition: A Proactive Approach
This compound is a versatile silyl enol ether widely used in organic synthesis. However, its utility is intrinsically linked to its stability. Understanding the pathways through which it degrades is the first step toward preventing unwanted side reactions and ensuring the integrity of your starting material. The primary decomposition routes are hydrolysis, thermal degradation, and acid- or base-catalyzed decomposition.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: I suspect my this compound has decomposed. What are the initial signs?
A1: Visual inspection is the first step. Pure this compound should be a clear, colorless liquid. The presence of a white precipitate (poly(vinyl alcohol) or silica) or a yellowish tint can indicate decomposition. Additionally, a significant change in viscosity suggests polymerization. For a more definitive assessment, NMR spectroscopy is recommended. The appearance of new signals, particularly a broad peak around 3.5-4.0 ppm, may indicate the formation of poly(vinyl alcohol) from hydrolysis. The disappearance or significant reduction of the characteristic vinyl proton signals (typically between 4.0 and 5.0 ppm and a singlet at around 6.5 ppm) is a clear indicator of decomposition.
Q2: My reaction yield is consistently low when using this compound. Could decomposition be the cause?
A2: Absolutely. The decomposition of this compound reduces the concentration of the active reagent, leading to lower yields. Hydrolysis will convert it to acetaldehyde and trimethylsilanol, neither of which will participate in the desired reaction.[1] Polymerization will also sequester the monomer, making it unavailable for your transformation. It is crucial to use freshly opened or properly stored this compound for optimal results.
Q3: Can I distill old or potentially decomposed this compound to purify it?
A3: While distillation is a standard purification technique, it should be approached with caution for this compound. Thermal stress during distillation can accelerate decomposition, especially if acidic or basic impurities are present. If you choose to distill, do so under reduced pressure and at the lowest possible temperature. More importantly, ensure your distillation apparatus is scrupulously dry and free of any acidic or basic residues. Adding a radical inhibitor like butylated hydroxytoluene (BHT) can help prevent polymerization during heating.[2]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Decomposed this compound: The reagent has hydrolyzed or polymerized. 2. Wet Reaction Conditions: Trace moisture is quenching the reaction and/or decomposing the reagent. | 1. Verify Reagent Quality: Use a fresh bottle of this compound or test for decomposition via NMR. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a white precipitate in the reaction mixture. | Hydrolysis: Exposure to water is causing the formation of insoluble byproducts. | Strict Moisture Exclusion: Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas before adding reagents. |
| Inconsistent reaction outcomes between batches. | 1. Variable Reagent Quality: The purity of this compound differs between bottles. 2. Inconsistent Storage: Improper sealing or storage conditions are leading to gradual decomposition. | 1. Standardize Reagent Source: Purchase high-purity this compound from a reputable supplier. 2. Implement Strict Storage Protocols: Store in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.[3] |
| Unexplained side products observed in the final product. | Acid or Base Contamination: Trace amounts of acid or base on glassware or in solvents are catalyzing decomposition and side reactions. | Thorough Glassware Preparation: Wash glassware with a suitable detergent, rinse thoroughly with deionized water, and oven-dry before use. If necessary, rinse with a dilute solution of a neutralizing agent (e.g., a weak base for acid contamination) followed by a final rinse with an anhydrous solvent. |
III. This compound Decomposition Pathways
A deeper understanding of the mechanisms of decomposition is vital for designing robust experimental protocols.
A. Hydrolysis: The Primary Culprit
Hydrolysis is the most common decomposition pathway for this compound. Due to the high sensitivity of the Si-O bond to water, even trace amounts of moisture can initiate this process.[1]
Mechanism:
The hydrolysis of this compound proceeds via nucleophilic attack of water on the silicon atom. This leads to the formation of an unstable intermediate which rapidly breaks down to yield acetaldehyde and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane.
Caption: Hydrolysis of this compound.
B. Thermal Decomposition
While more stable than many other silyl enol ethers, this compound can undergo thermal decomposition, especially at elevated temperatures. This process can be complex, involving both radical and molecular pathways. A potential pathway involves the homolytic cleavage of the Si-O bond to generate a vinyloxy radical and a trimethylsilyl radical. These reactive species can then initiate polymerization or other side reactions.
Caption: Thermal Decomposition of this compound.
C. Acid and Base-Catalyzed Decomposition
Both acids and bases can catalyze the decomposition of this compound, often at a much faster rate than uncatalyzed hydrolysis.
-
Acid-Catalyzed Decomposition: Protic or Lewis acids can protonate the vinyl group, leading to the formation of a carbocation intermediate that is susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[4]
-
Base-Catalyzed Decomposition: Strong bases can deprotonate the vinyl group, leading to the formation of an enolate-like species that can participate in undesired aldol-type reactions or other base-mediated side reactions.
Caption: Acid and Base-Catalyzed Decomposition Pathways.
IV. Prevention of this compound Decomposition: Best Practices
Proactive measures are essential to maintain the integrity of your this compound.
A. Storage and Handling Protocol
Objective: To minimize exposure to moisture, light, and contaminants.
Materials:
-
A fresh, sealed bottle of this compound
-
Inert gas source (e.g., nitrogen or argon) with a regulator and tubing
-
Dry, clean syringes and needles
-
Parafilm or a secure secondary seal
-
A cool, dry, and dark storage location (e.g., a desiccator in a refrigerator set to 2-8°C)[3]
Procedure:
-
Receiving and Inspection: Upon receipt, inspect the bottle for any signs of damage to the seal. Note the date of receipt on the bottle.
-
Inert Atmosphere: Before the first use, carefully puncture the septum with a needle connected to an inert gas line and another needle as an outlet. Gently flush the headspace with the inert gas for a few minutes to displace any air and moisture.
-
Dispensing: Use a dry, clean syringe to withdraw the desired amount of liquid. Always ensure the tip of the needle is below the liquid surface to avoid drawing gas from the headspace.
-
Resealing: After dispensing, remove the syringe and immediately re-flush the headspace with inert gas before removing the needles. Wrap the cap and septum securely with Parafilm to provide an additional barrier against moisture ingress.
-
Storage: Store the bottle upright in a cool (2-8°C), dry, and dark place. A desiccator is highly recommended to provide an additional layer of protection against moisture.[3]
B. Use of Inhibitors
For applications where this compound may be subjected to prolonged heating or storage in solution, the addition of a polymerization inhibitor can be beneficial.
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Butylated hydroxytoluene (BHT) | 100-500 ppm | Radical scavenger | Can often be left in the reaction mixture without interference. |
| Hydroquinone (HQ) | 100-200 ppm | Radical scavenger | May need to be removed before subsequent reaction steps. |
| 4-Methoxyphenol (MEHQ) | 100-200 ppm | Radical scavenger | Similar to hydroquinone, may require removal. |
Note: The choice of inhibitor and its concentration should be optimized for your specific application to avoid any interference with the desired reaction.[2][5]
V. References
-
Wikipedia. Silyl enol ether. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - this compound. --INVALID-LINK--
-
Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society, 104(23), 6455–6456. --INVALID-LINK--
-
Wikipedia. Polymerisation inhibitor. --INVALID-LINK--
-
FUJIFILM Wako Pure Chemical Corporation. Polymerization Inhibitors. --INVALID-LINK--
-
3V Sigma USA. Polymerization Inhibitors. --INVALID-LINK--
References
Technical Support Center: Vinyloxytrimethylsilane Reactivity
Welcome to the technical support center for Vinyloxytrimethylsilane (VOTMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile silyl enol ether. As a key building block in organic synthesis, the reactivity of VOTMS is profoundly influenced by the choice of solvent. Understanding these interactions is paramount to achieving desired outcomes, ensuring reproducibility, and troubleshooting unexpected results.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it a valuable synthetic intermediate?
This compound, also known as (trimethylsiloxy)ethylene, is a silyl enol ether. It serves as a stable and isolable equivalent of the enolate of acetaldehyde. Its value in organic synthesis stems from its nucleophilic character at the β-carbon, allowing for the formation of carbon-carbon bonds. Unlike highly reactive lithium or sodium enolates, VOTMS is generally less basic and participates in more controlled, selective reactions, most notably the Mukaiyama aldol addition.[1][2][3]
Q2: Why is solvent selection so critical for reactions involving this compound?
The solvent does more than just dissolve reactants; it is an active participant in the reaction environment that can dictate reaction rates, pathways, and even the final product structure.[4] For VOTMS, the solvent's properties directly influence:
-
Stability: VOTMS is susceptible to hydrolysis, especially under acidic or protic conditions, which breaks the silyl enol ether back down to a carbonyl compound and silanol.
-
Reactivity: The solvent shell around the reactants and any catalysts (like Lewis acids) affects their effective concentration and reactivity.
-
Transition State Stabilization: Solvents can stabilize or destabilize the transition state of a reaction, thereby accelerating or decelerating the rate.[4][5] For instance, reactions that proceed through charged intermediates are often faster in more polar solvents.
Q3: How do different solvent classes impact VOTMS stability and reactivity?
The choice between polar protic, polar aprotic, and nonpolar solvents is one of the most important decisions in experimental design.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should be strictly avoided in most VOTMS reactions. Their acidic protons can facilitate the rapid hydrolysis of the silyl enol ether. Furthermore, their ability to form strong hydrogen bonds can "cage" and deactivate both nucleophiles and cationic intermediates or Lewis acid catalysts, slowing or completely inhibiting the desired reaction.[6][7][8][9]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)): This class is generally the best choice for VOTMS reactions. These solvents possess significant dipole moments that help dissolve polar reactants and stabilize charged intermediates and transition states without the issue of acidic protons.[10] They are particularly effective in Lewis acid-catalyzed reactions, although highly coordinating solvents like DMF or DMSO can sometimes compete with the substrate for binding to the Lewis acid, thus inhibiting catalysis.[11][12]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are generally unreactive towards VOTMS and catalysts. However, their low polarity can be a disadvantage if the reactants or catalysts have poor solubility. In some reactions, a polar transition state may be insufficiently stabilized in a nonpolar solvent, leading to very slow or no reaction.[13]
| Solvent Class | Examples | Dielectric Constant (ε) at 20°C | Impact on VOTMS Reactions |
| Polar Protic | Water, Methanol, Ethanol | High (e.g., Water ≈ 80) | Generally Unsuitable. Promotes hydrolysis; deactivates catalysts and nucleophiles.[6][9] |
| Polar Aprotic | DCM, MeCN, THF, Acetone | Moderate to High (e.g., MeCN ≈ 37) | Highly Recommended. Solubilizes reagents, stabilizes polar intermediates. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low (e.g., Hexane ≈ 2) | Use with Caution. Can be effective but may suffer from poor solubility of reagents.[13] |
Troubleshooting Guide for this compound Reactions
This section addresses common problems encountered during experiments with VOTMS, with a focus on solvent-related causes and solutions.
Problem 1: Low or No Reaction Conversion
Your reaction has stalled, yielding mostly starting material.
-
Cause A: Solvent-Induced Hydrolysis of VOTMS
-
Why it happens: Trace amounts of water or other protic impurities (e.g., alcohol stabilizers in chloroform) in your solvent can hydrolyze VOTMS before it has a chance to react. This is a common failure mode.
-
Solution:
-
Use Anhydrous Solvents: Always use freshly distilled solvents or purchase high-purity anhydrous grade solvents. Store them over molecular sieves (3Å or 4Å) under an inert atmosphere (Nitrogen or Argon).
-
Perform a Control Experiment: Run the reaction with VOTMS in the solvent at the reaction temperature without the electrophile. Monitor by TLC or GC-MS to see if it decomposes over time.
-
-
-
Cause B: Deactivation of the Lewis Acid Catalyst
-
Why it happens: The effectiveness of a Lewis acid is highly dependent on the solvent.[11][12] Polar, coordinating solvents like THF, DMF, or DMSO can bind to the Lewis acid, competing with your carbonyl substrate and rendering the catalyst inactive.[11]
-
Solution:
-
Switch to a Non-Coordinating Solvent: For reactions catalyzed by strong Lewis acids like TiCl₄ or TMSOTf, dichloromethane (DCM) is often the solvent of choice due to its polarity and low coordinating ability.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading may overcome partial deactivation.
-
Consult Compatibility Charts: Refer to literature for optimal solvent-catalyst pairings for your specific transformation. Some Lewis acids are more tolerant of coordinating solvents than others.[14]
-
-
-
Cause C: Poor Solubility of Reactants
-
Why it happens: If your electrophile or catalyst does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the rate. This is common when using nonpolar solvents like hexane or toluene with polar substrates.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar aprotic solvent like DCM or acetonitrile.
-
Use a Co-Solvent: If a nonpolar solvent is required for selectivity reasons, consider adding a small amount of a more polar co-solvent to aid solubility.
-
-
Problem 2: Poor Selectivity (Regio- or Stereoselectivity)
The reaction works, but you are getting a mixture of isomers or undesired regioisomers. This is particularly relevant in vinylogous Mukaiyama aldol reactions where α- vs. γ-addition can occur.[15][16]
-
Cause: Solvent Influence on the Transition State
-
Why it happens: The geometry and polarity of the reaction's transition state determine the stereochemical outcome. Solvents stabilize transition states differently.[4] For example, the Mukaiyama aldol reaction can proceed through an open or closed transition state, and the solvent can influence which is favored, thereby affecting the syn/anti diastereomeric ratio.[1][2]
-
Solution:
-
Systematic Solvent Screening: Screen a range of aprotic solvents with varying polarities (e.g., Toluene -> Diethyl Ether -> THF -> DCM -> Acetonitrile). A small change in polarity can sometimes have a large impact on selectivity.
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in transition state energies. Ensure your chosen solvent has a suitable freezing point.
-
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues in this compound reactions.
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Mukaiyama Aldol Addition
This protocol provides a representative workflow. Caution: Always perform a thorough literature search for your specific substrates and conduct a risk assessment before beginning any new procedure.
Objective: To couple this compound with an aldehyde (e.g., benzaldehyde) in the presence of a Lewis acid catalyst.
Materials:
-
This compound (VOTMS), freshly distilled or from a new bottle
-
Aldehyde (e.g., Benzaldehyde), freshly distilled
-
Lewis Acid (e.g., Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bar, syringes, needles, septa
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the aldehyde (1.0 eq) via syringe.
-
Solvent Addition: Add anhydrous DCM (to make a ~0.1 M solution based on the aldehyde) via a dry syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C, using a dry ice/acetone bath) with stirring.
-
Catalyst Addition: Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe over 5-10 minutes. A colored complex may form. Stir the mixture for 15-20 minutes at this temperature.
-
Scientist's Note: The order of addition is critical. Pre-complexing the Lewis acid with the aldehyde activates the aldehyde for nucleophilic attack.
-
-
Nucleophile Addition: In a separate flame-dried flask, dissolve VOTMS (1.2 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via syringe pump or a dropping funnel over 30 minutes to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing via GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at the reaction temperature. Allow the mixture to warm to room temperature with vigorous stirring.
-
Safety Note: Quenching Lewis acids is often exothermic. Add the quenching solution slowly, especially at the beginning.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mechanism Visualization
Caption: Key steps in the Lewis acid-catalyzed Mukaiyama aldol reaction.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. publications.iupac.org [publications.iupac.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Vinyloxytrimethylsilane-Mediated Transformations
Welcome to the Technical Support Center for vinyloxytrimethylsilane-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this compound in key synthetic reactions.
Introduction to this compound in Synthesis
This compound [(CH₃)₃SiOCH=CH₂] is a versatile and widely used silyl enol ether in organic synthesis. It serves as a nucleophilic partner in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Michael additions. Its stability and ease of handling compared to traditional enolates make it an attractive reagent for the synthesis of complex molecules. However, successful and reproducible outcomes in these transformations are highly dependent on the judicious selection of the catalyst and careful control of reaction conditions. This guide will provide a comprehensive overview of catalyst selection strategies and troubleshooting for common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and catalyst selection.
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is predominantly used as a stable enolate equivalent for two major classes of reactions:
-
Mukaiyama Aldol Addition: The Lewis acid-mediated addition to aldehydes or ketones to form β-hydroxy carbonyl compounds. This reaction is a cornerstone of modern organic synthesis for constructing complex acyclic and cyclic systems.[1][2][3]
-
Michael Addition (1,4-Conjugate Addition): The addition to α,β-unsaturated carbonyl compounds (enones, enoates, etc.) to form 1,5-dicarbonyl compounds. This reaction is crucial for the construction of a wide range of organic frameworks.
Q2: Why is catalyst selection so critical for reactions involving this compound?
A2: The choice of catalyst is paramount as it dictates several key outcomes of the reaction:
-
Reactivity: The catalyst must be sufficiently electrophilic to activate the carbonyl or enone partner towards nucleophilic attack by the silyl enol ether.
-
Chemoselectivity: In substrates with multiple electrophilic sites, the catalyst can direct the nucleophile to the desired position (e.g., 1,2- vs. 1,4-addition).
-
Stereoselectivity: For the creation of new stereocenters, chiral catalysts are employed to control the diastereoselectivity (syn/anti) and enantioselectivity of the product.[4]
-
Compatibility: The catalyst must be compatible with the functional groups present in the substrates and tolerant to the reaction conditions.
Q3: What are the main classes of catalysts used for this compound transformations?
A3: The catalysts can be broadly categorized into two main groups:
-
Lewis Acids: These are electron-pair acceptors that activate the electrophile (aldehyde, ketone, or enone) by coordinating to the carbonyl oxygen. Common examples include TiCl₄, SnCl₄, BF₃·OEt₂, and various metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃).[1][2][3]
-
Organocatalysts: These are small, chiral organic molecules that can activate the reactants through the formation of transient, more reactive intermediates (e.g., iminium ions or hydrogen bonding interactions). Common examples include proline derivatives and cinchona alkaloids.
Part 2: Catalyst Selection Guide
The choice between a Lewis acid and an organocatalyst, and the specific catalyst within each class, depends on the desired transformation and outcome.
Lewis Acid Catalysis
Lewis acids are the traditional and most widely used catalysts for Mukaiyama aldol reactions. Their effectiveness is often related to their Lewis acidity.
Mechanism of Lewis Acid-Catalyzed Mukaiyama Aldol Addition:
The general mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the silyl enol ether.[1][2][3]
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Issues with moisture sensitivity of Vinyloxytrimethylsilane
Welcome to the technical support center for vinyloxytrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and troubleshooting of this moisture-sensitive reagent. My aim is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it so sensitive to moisture?
This compound, with the chemical formula (CH₃)₃SiOCH=CH₂, is a silyl enol ether. Its sensitivity to moisture stems from the high reactivity of the silicon-oxygen bond towards hydrolysis.[1] Water acts as a nucleophile and readily attacks the silicon atom, leading to the cleavage of this bond.[1] This reaction is often catalyzed by trace amounts of acid or base.
Q2: What are the primary decomposition products when this compound is exposed to moisture?
Upon hydrolysis, this compound decomposes into acetaldehyde and trimethylsilanol. The trimethylsilanol then typically undergoes self-condensation to form the more stable hexamethyldisiloxane (HMDSO) and water.[1] The overall reaction is as follows:
2 (CH₃)₃SiOCH=CH₂ + H₂O → 2 CH₃CHO + (CH₃)₃SiOSi(CH₃)₃
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The recommended storage temperature is typically between 2-8°C.[3] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent contact with atmospheric moisture.[2]
Q4: Can I use this compound in protic solvents like methanol or ethanol?
It is highly inadvisable to use this compound in protic solvents. These solvents contain acidic protons that can readily react with and hydrolyze the silyl enol ether, leading to its decomposition.[3] For reactions involving this compound, it is imperative to use anhydrous aprotic solvents.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments with this compound.
Q5: My reaction is not proceeding as expected, and I suspect moisture contamination. What are the tell-tale signs?
Several indicators can point to moisture contamination in your reaction:
-
Formation of a white precipitate: This could be insoluble polymeric siloxanes formed from the extensive hydrolysis and condensation of the silyl enol ether.
-
Inconsistent or low yields: If the this compound has decomposed, it is no longer available to participate in the desired reaction, leading to poor outcomes.
-
Presence of unexpected byproducts: The formation of acetaldehyde can lead to side reactions, such as aldol condensations, which will result in impurities in your product mixture.
-
Changes in reaction kinetics: The presence of water can alter the reaction environment, potentially slowing down or inhibiting the desired transformation.
-
Broadening of vinyl proton signals in ¹H NMR: If you are monitoring the reaction by NMR, significant line broadening of the vinyl proton signals can indicate the onset of intermolecular condensation reactions initiated by hydrolysis.
Q6: I've observed some of the signs of moisture contamination. How can I confirm this and what are the next steps?
To confirm moisture contamination, you can take a small aliquot of your this compound and analyze it by ¹H NMR. The presence of a sharp singlet around δ 9.7 ppm is indicative of acetaldehyde, and a singlet around δ 0.05 ppm suggests the formation of hexamethyldisiloxane.
If moisture contamination is confirmed, it is best to discard the contaminated reagent and start with a fresh, unopened bottle. Ensure that all subsequent handling procedures are strictly anhydrous.
Q7: How can the hydrolysis byproducts, acetaldehyde and hexamethyldisiloxane, interfere with my reaction?
The interference of hydrolysis byproducts is a significant concern:
| Byproduct | Potential Interference |
| Acetaldehyde | - Can undergo self-condensation (aldol reaction) under acidic or basic conditions, leading to complex mixtures. - As a reactive aldehyde, it can compete with your substrate for reaction with nucleophiles. - It can be oxidized to acetic acid, which can catalyze further decomposition of the silyl enol ether. |
| Hexamethyldisiloxane (HMDSO) | - While generally less reactive, it can alter the polarity of the reaction medium. - In some cases, it can be challenging to remove from the final product due to its volatility. |
Q8: I am performing a reaction that is highly sensitive to moisture. What precautions should I take?
For highly moisture-sensitive reactions, the following precautions are essential:
-
Use of a glovebox or Schlenk line: All manipulations of this compound and other reagents should be performed in an inert atmosphere.[4][5]
-
Properly dried glassware: Glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.[4]
-
Anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. It is good practice to dry solvents over appropriate drying agents (e.g., molecular sieves) before use.[6][7]
-
Inert gas blanketing: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup.[4]
Part 3: Experimental Protocols and Visualizations
This section provides a detailed experimental protocol for handling this compound and a visual representation of the hydrolysis pathway.
Experimental Protocol: Anhydrous Transfer of this compound via Syringe
This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe and a long needle
-
Inert gas source (nitrogen or argon) with a bubbler
Procedure:
-
Prepare the Reaction Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with an inert gas. Maintain a positive pressure of the inert gas, evidenced by a slow bubble rate in the bubbler.[4]
-
Prepare the Syringe: Take a dry syringe and flush it with the inert gas by drawing the gas into the syringe and expelling it several times.[4]
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. This will create a slight positive pressure in the bottle.
-
Withdraw the Reagent: Puncture the septum of the reagent bottle with the needle of the prepared syringe. With the needle tip below the surface of the liquid, slowly withdraw the desired volume of this compound. The positive pressure in the bottle will assist in filling the syringe.
-
Transfer the Reagent: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Slowly add the this compound to the reaction mixture.
-
Clean the Syringe: Immediately after use, quench the residual this compound in the syringe by drawing up a small amount of a suitable quenching agent (e.g., isopropanol) and then rinse thoroughly with an appropriate solvent.
Visualization of this compound Hydrolysis
The following diagram illustrates the hydrolysis of this compound and the subsequent condensation of the silanol intermediate.
Caption: Hydrolysis pathway of this compound.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Vinyltrimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Scale-Up of Vinyloxytrimethylsilane Reactions: A Technical Support Center
For researchers, scientists, and professionals in drug development, the transition from a successful bench-scale reaction to a robust, large-scale process is a critical and often challenging phase. Reactions involving vinyloxytrimethylsilane, a versatile and reactive silyl enol ether, are no exception. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate the successful scale-up of these valuable transformations. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Part 1: Troubleshooting Guide for Scaling Up this compound Reactions
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My Mukaiyama aldol reaction is sluggish or stalls at a larger scale, despite working perfectly on the bench. What are the likely causes and how can I fix it?
Potential Causes:
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to localized concentration gradients of reactants and catalysts, effectively slowing down the reaction rate. What appears as efficient stirring in a round-bottom flask may not translate to a larger vessel.
-
Poor Heat Transfer: The exotherm of the reaction may be more pronounced at scale. If the reactor's cooling capacity is insufficient to maintain the optimal low temperature (e.g., -78 °C), side reactions can occur, or the catalyst may decompose, leading to a stalled reaction.
-
Moisture Contamination: this compound and the commonly used Lewis acid catalysts (e.g., TiCl₄) are extremely sensitive to moisture.[1] Larger equipment has a greater surface area, increasing the potential for atmospheric moisture to enter the system, which will quench the reagents.
-
Impure this compound: The purity of this compound is critical. On a larger scale, impurities can act as catalyst poisons or participate in side reactions that were negligible at a smaller scale.
Solutions:
-
Optimize Agitation:
-
Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to ensure thorough mixing of the reaction mixture.
-
Consider performing a mixing study to visualize and confirm homogenous mixing.
-
-
Enhance Heat Transfer:
-
Ensure the reactor's cooling system is capable of handling the reaction exotherm at the intended scale.
-
Control the addition rate of the Lewis acid or other reactants to manage the heat generated. A slower addition rate may be necessary at a larger scale.
-
-
Strictly Anhydrous Conditions:
-
Thoroughly dry all glassware and the reactor in an oven and assemble under an inert atmosphere (e.g., argon or nitrogen).
-
Use dry, freshly distilled solvents.
-
Ensure the this compound is of high purity and handled under anhydrous conditions.
-
-
Reagent Purity:
-
If the purity of the commercial this compound is questionable, consider purifying it by distillation before use.
-
Question 2: I'm observing significant byproduct formation in my large-scale reaction that I didn't see on the bench. How can I identify and minimize these byproducts?
Common Byproducts and Their Causes:
-
Self-Condensation Products: Aldehydes, especially those without α-branching, can undergo self-aldol reactions.[2][3][4] This is often exacerbated by prolonged reaction times or elevated temperatures.
-
Hydrolysis of this compound: If moisture is present, this compound will hydrolyze back to the corresponding ketone or aldehyde and form hexamethyldisiloxane.[5]
-
Products from Competing Pathways: Depending on the Lewis acid and reaction conditions, other reaction pathways, such as Diels-Alder cycloadditions, may become more prominent at a larger scale.[6]
-
Polymerization: For certain substrates, especially when using acetaldehyde-derived silyl enol ethers, polymerization of the product aldehyde can be a significant issue.[7]
Strategies for Minimization:
-
Maintain Low Temperatures: Strictly maintain the optimal low temperature throughout the reaction to suppress side reactions.
-
Control Stoichiometry and Addition Order:
-
Slowly add the this compound to the mixture of the aldehyde and Lewis acid to maintain a low instantaneous concentration of the silyl enol ether.
-
For crossed aldol reactions, using a slight excess of one reactant can help drive the desired reaction to completion and minimize self-condensation of the other.[8]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using appropriate analytical techniques (TLC, GC, or NMR) to quench the reaction as soon as the starting material is consumed, preventing further side reactions.
-
Question 3: The work-up of my large-scale reaction is problematic, leading to emulsions and difficulty in isolating the product. What are the best practices for quenching and extraction at scale?
Challenges in Large-Scale Work-up:
-
Exothermic Quench: Quenching Lewis acids like TiCl₄ with water is highly exothermic and can be dangerous on a large scale.[9][10]
-
Formation of Titanium Dioxide: Quenching TiCl₄ with water produces titanium dioxide (TiO₂), a fine white solid that can lead to difficult-to-filter slurries and emulsions.[9]
-
Silyl Byproduct Removal: Removing silyl byproducts like hexamethyldisiloxane and other silanols can be challenging due to their physical properties.
Recommended Procedures:
-
Controlled Quenching:
-
For TiCl₄: Instead of quenching directly with water, consider a two-stage quench. First, add a less reactive protic solvent like isopropanol or ethanol at low temperature to form titanium alkoxides, which are less reactive towards water.[10] Then, proceed with an aqueous work-up. Alternatively, quench by slowly adding the reaction mixture to a cold, stirred, and buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride).
-
-
Breaking Emulsions:
-
If emulsions form, adding brine (saturated NaCl solution) can help to break them by increasing the ionic strength of the aqueous layer.
-
Allowing the mixture to stand for an extended period or gentle stirring can also help.
-
-
Removal of Silyl Byproducts:
-
Most silyl byproducts are relatively nonpolar and can be removed during flash column chromatography.
-
For volatile byproducts, removal under high vacuum may be effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of this compound for large-scale reactions, and how can I purify it if needed?
For large-scale applications, it is crucial to use high-purity this compound (typically >97%). If you suspect impurities or if the material has been stored for a prolonged period, purification by distillation is recommended. This should be done under an inert atmosphere and with careful temperature control to prevent polymerization.
Q2: What are the key safety precautions for handling bulk quantities of this compound and Lewis acids like TiCl₄?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Inert Atmosphere: Handle both this compound and TiCl₄ under a dry, inert atmosphere (argon or nitrogen) to prevent contact with moisture.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[11][13]
-
Quenching: Be aware that TiCl₄ reacts violently with water, releasing HCl gas.[14] Always quench with extreme caution and in a controlled manner.
Q3: What are the best analytical methods for monitoring the progress of a large-scale Mukaiyama aldol reaction?
While Thin Layer Chromatography (TLC) is useful for a quick check, it may not be sufficient for quantitative monitoring at scale.
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the relatively volatile this compound and the appearance of the product. Derivatization of the product may be necessary to improve its volatility and thermal stability for GC analysis.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can provide a clear picture of the conversion of starting materials to products. This can be particularly useful for identifying the formation of byproducts in real-time.[16]
Q4: How can I effectively remove silyl byproducts during purification?
-
Flash Column Chromatography: Standard flash chromatography on silica gel is often effective. A nonpolar eluent system (e.g., hexanes/ethyl acetate) will typically elute the silyl byproducts before the more polar aldol product.[17]
-
Distillation: If the desired product is thermally stable and has a significantly different boiling point from the silyl byproducts, distillation can be an efficient purification method.
-
Aqueous Washes: For certain silyl byproducts, repeated aqueous washes can help in their removal.
Part 3: Experimental Protocols and Data
Protocol 1: Large-Scale Purification of this compound
This protocol is intended for experienced chemists and should be performed with all necessary safety precautions.
-
Set up a distillation apparatus in a fume hood, ensuring all glassware is oven-dried and assembled under a positive pressure of argon or nitrogen.
-
Charge the distillation flask with the crude this compound.
-
Slowly heat the flask in an oil bath.
-
Collect the fraction that distills at the correct boiling point (approximately 74-75 °C at atmospheric pressure) in a receiving flask cooled in an ice bath.
-
Store the purified this compound under an inert atmosphere in a sealed container.
| Parameter | Value |
| Boiling Point | 74-75 °C |
| Density | 0.779 g/mL at 25 °C |
Protocol 2: General Procedure for a Large-Scale Mukaiyama Aldol Reaction
This is a general guideline and may need to be optimized for specific substrates.
-
To a flame-dried, multi-necked reactor equipped with a mechanical stirrer, thermometer, and an argon inlet, add the aldehyde and anhydrous dichloromethane.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄) dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 15-30 minutes.
-
Slowly add a solution of this compound in anhydrous dichloromethane dropwise, again maintaining the low temperature.
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred, cold solution of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting a Stalled Large-Scale Reaction
Caption: Troubleshooting a stalled large-scale reaction.
Diagram 2: Workflow for a Large-Scale Mukaiyama Aldol Reaction
Caption: A typical large-scale Mukaiyama aldol workflow.
References
- 1. This compound manufacturers and suppliers in india [chemicalbook.com]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 12. capitalresin.com [capitalresin.com]
- 13. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 17. Chromatography [chem.rochester.edu]
Analysis of byproducts in Vinyloxytrimethylsilane chemistry
<Technical Support Center: Vinyloxytrimethylsilane Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (VOTMS) is a versatile silyl enol ether prized in organic synthesis for its role as a stable, nucleophilic vinyl alcohol equivalent. Its utility in C-C bond formation, particularly in reactions like Mukaiyama aldol additions, makes it a valuable reagent in the synthesis of complex molecules and active pharmaceutical ingredients. However, the reactivity that makes VOTMS so useful also renders it susceptible to specific side reactions, leading to the formation of byproducts that can complicate reaction workups, reduce yields, and interfere with product purification.
This technical support guide is designed to provide researchers with practical, actionable insights into the common byproducts encountered in this compound chemistry. By understanding the mechanisms of byproduct formation, you can better troubleshoot your experiments, optimize reaction conditions, and develop robust purification strategies. This guide is structured in a question-and-answer format to directly address the most pressing issues faced in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see unexpected peaks in my ¹H NMR spectrum, particularly a sharp singlet around 0.1-0.2 ppm and sometimes a broad peak. What are these?
Answer: These signals are hallmark indicators of silicon-containing byproducts.
-
Hexamethyldisiloxane (HMDSO): The sharp singlet around 0.1-0.2 ppm is characteristic of the 18 equivalent protons of the two trimethylsilyl ((CH₃)₃Si-) groups in HMDSO. This is the most common byproduct and arises from the hydrolysis of this compound or other trimethylsilyl-containing species in your reaction.[1]
-
Trimethylsilanol (TMSOH): A broad, exchangeable peak can sometimes be observed, which corresponds to trimethylsilanol. Its chemical shift is highly dependent on concentration and the solvent system. TMSOH is the initial product of hydrolysis and can subsequently condense to form HMDSO.
The formation of these byproducts is primarily due to the presence of water in the reaction mixture. Silyl enol ethers are sensitive to hydrolysis, which cleaves the Si-O bond to regenerate a carbonyl compound (in this case, acetaldehyde after tautomerization) and form trimethylsilanol.[1] The TMSOH can then self-condense or react with another silyl species to produce HMDSO and water.
Q2: My reaction yield is consistently low, and I recover a significant amount of what appears to be acetaldehyde or its polymers. What's happening?
Answer: This is a classic symptom of premature hydrolysis of your this compound. The Si-O bond in VOTMS is labile, especially in the presence of acid or base.
Causality:
-
Trace Acid/Base: Lewis acids or Brønsted acids, often used to catalyze reactions with silyl enol ethers, can also catalyze their hydrolysis if water is present.[2][3] Similarly, basic conditions can promote this side reaction.
-
Wet Solvents/Reagents: The most common culprit is residual moisture in your solvents, reagents, or even starting materials.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry reagents in a vacuum oven or desiccator.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of Catalysts: If using a Lewis acid catalyst, ensure it is anhydrous. Sometimes, using a less hygroscopic catalyst or adding it at a lower temperature can mitigate the issue.
Q3: I'm struggling to purify my product. A greasy, silicon-based residue co-elutes with my product during column chromatography. How can I remove these siloxane byproducts?
Answer: Removing siloxanes like HMDSO can be challenging due to their relatively non-polar nature.[4] Here are several field-proven strategies:
1. Aqueous Workup:
-
Principle: Convert the siloxanes and unreacted silylating agents into more polar silanols, which can be more easily separated.
-
Protocol: Quench the reaction mixture with a mild aqueous acid (e.g., 1M HCl) or a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF. The fluoride ion has a very high affinity for silicon and will readily cleave Si-O and Si-C bonds. After quenching, perform a standard aqueous extraction. The resulting silanols and siloxanes will either be partitioned into the aqueous layer or become more easily separable by chromatography.
2. Specialized Chromatography:
-
Principle: Utilize adsorbents that have a higher affinity for polar compounds, which can help in separating the desired product from non-polar siloxane residues.[4]
-
Protocol: Silica gel is often effective.[4] If co-elution is a persistent problem, consider using a more polar adsorbent like alumina or employing a gradient elution with a solvent system that has a component with a strong affinity for silanols (e.g., a small percentage of methanol in dichloromethane).
3. Distillation/Kugelrohr:
-
Principle: If your product is thermally stable and has a significantly different boiling point from HMDSO (b.p. 101 °C), distillation can be an effective purification method.
4. Adsorbent Beds:
-
Principle: For larger-scale operations or to remove trace amounts of siloxanes, passing a solution of the crude product through a plug of an adsorbent can be effective.
-
Materials: Activated carbon and silica gel are commonly used for siloxane removal.[4][5][6]
Data Summary & Analytical Guidance
To aid in the identification of byproducts, the following table summarizes the key analytical data for the most common species encountered.
| Compound Name | Common Abbreviation | Molecular Formula | ¹H NMR (CDCl₃) | Boiling Point (°C) |
| Hexamethyldisiloxane | HMDSO | C₆H₁₈OSi₂ | ~0.06 ppm (s, 18H) | 101 |
| Trimethylsilanol | TMSOH | C₃H₁₀OSi | Variable, broad (s, 1H), ~0.1 ppm (s, 9H) | 99 |
| This compound | VOTMS | C₅H₁₂OSi | ~0.2 ppm (s, 9H), ~4.0-4.5 ppm (m, 2H), ~6.4 ppm (dd, 1H) | 75-76 |
Analytical Protocol: GC-MS for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile byproducts.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetone, hexane, or ethyl acetate).[7][8] Acetone is effective for extracting and isolating GC-elutable siloxanes.[7]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., dodecane).
-
GC Conditions:
-
MS Analysis: Monitor for characteristic fragments. For trimethylsilyl-containing compounds, look for ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 ([HO=Si(CH₃)₂]⁺).
Visualizing Reaction & Troubleshooting Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues in this compound chemistry.
Caption: Mechanism of byproduct formation from this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 5. heycarbons.com [heycarbons.com]
- 6. landfill-gas.com [landfill-gas.com]
- 7. silicones.eu [silicones.eu]
- 8. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Vinyloxytrimethylsilane and Other Silyl Enol Ethers in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. Silyl enol ethers, as versatile enolate equivalents, are cornerstones of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions.[1][2] Among these, vinyloxytrimethylsilane, the simplest silyl enol ether derived from acetaldehyde, presents a unique reactivity profile that warrants a detailed comparison with its more substituted counterparts. This guide provides an in-depth analysis of this compound versus other silyl enol ethers, supported by experimental data and protocols, to empower chemists with the insights needed for informed decision-making in their synthetic endeavors.
The Landscape of Silyl Enol Ethers: A Primer
Silyl enol ethers are neutral, isolable, and mild nucleophiles, making them advantageous alternatives to traditionally employed metal enolates.[2] Their reactivity is typically unlocked through Lewis acid catalysis, which activates an electrophile for nucleophilic attack by the silyl enol ether.[2][3] The structure of the silyl enol ether, particularly the substitution pattern on the enol double bond and the nature of the silyl group, profoundly influences its stability, nucleophilicity, and stereoselectivity in reactions.
A critical aspect of silyl enol ether chemistry is the ability to control their regioselective formation from unsymmetrical ketones.[4] This is governed by the principles of kinetic versus thermodynamic control:
-
Kinetic Control: Favors the formation of the less substituted (and generally less stable) silyl enol ether. This is achieved using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C), which preferentially abstracts the more accessible proton.[1][4][5]
-
Thermodynamic Control: Yields the more substituted (and more stable) silyl enol ether. This is accomplished with a weaker base (e.g., triethylamine) at higher temperatures, allowing for equilibration to the most stable isomer.[1][4]
This compound: The Archetypal Silyl Enol Ether
This compound, also known as (trimethylsiloxy)ethylene, is the silyl enol ether of acetaldehyde. As the least sterically hindered silyl enol ether, it serves as a valuable C2 building block for introducing the acetyl group in organic synthesis.
Synthesis of this compound
The preparation of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of acetaldehyde with a silylating agent in the presence of a base.
Head-to-Head Comparison: this compound vs. Other Silyl Enol Ethers
The choice between this compound and a more substituted silyl enol ether hinges on the specific synthetic transformation. Key differentiating factors include reactivity, steric hindrance, and the nature of the desired product.
| Feature | This compound | Substituted Silyl Enol Ethers (e.g., from cyclohexanone) |
| Structure | Unsubstituted enol | Substituted enol |
| Steric Hindrance | Low | Moderate to High |
| Nucleophilicity | Generally higher due to less steric hindrance | Generally lower |
| Key Applications | Introduction of the acetyl (CH₃CO) group | Formation of more complex carbon skeletons |
| Regiochemical Control | Not applicable (from acetaldehyde) | Critical (from unsymmetrical ketones) |
| Stability | Generally less stable, prone to polymerization | Stability increases with substitution and bulky silyl groups |
Reactivity in the Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, enabling the formation of β-hydroxy carbonyl compounds.[6][7][8] The reactivity of the silyl enol ether in this transformation is a crucial consideration.
This compound, due to its minimal steric bulk, often exhibits high reactivity in Mukaiyama aldol additions, particularly with unhindered aldehydes. However, its high reactivity can also lead to challenges. The use of the small acetaldehyde silyl enol ether can sometimes result in polymerization, as the product aldehyde can compete with the starting aldehyde for reaction with the enol ether.[9]
In contrast, more substituted silyl enol ethers, while potentially less reactive, offer greater control and can be essential for achieving high diastereoselectivity in reactions with chiral aldehydes or when using chiral Lewis acids.[10] The geometry (E/Z) of the substituted silyl enol ether plays a critical role in determining the syn/anti stereochemistry of the aldol product.[10]
Experimental Data Snapshot: Mukaiyama Aldol Addition
| Silyl Enol Ether | Electrophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Benzaldehyde | TiCl₄ | ~85%[7] | N/A |
| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | TiCl₄ | 82% (threo + erythro)[8] | 63:19 (threo:erythro)[8] |
| (Z)-1-(Trimethylsiloxy)-1-propene | Isobutyraldehyde | BF₃·OEt₂ | 90% | 95:5 |
| (E)-1-(Trimethylsiloxy)-1-propene | Isobutyraldehyde | BF₃·OEt₂ | 85% | 10:90 |
Note: The data in this table is representative and compiled from various sources. Direct comparative studies under identical conditions are limited.
Application in the Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into α,β-unsaturated carbonyl compounds using a palladium(II) catalyst.[11][12][13][14] This reaction is highly valuable for introducing unsaturation into a molecule.
Both this compound and other silyl enol ethers are viable substrates for the Saegusa-Ito oxidation. The choice of silyl enol ether directly dictates the structure of the resulting enone. For acyclic substrates, the reaction typically yields the thermodynamically more stable E-isomer.[12][14]
Stability and Handling Considerations
The stability of silyl enol ethers is a practical concern in the laboratory. Generally, their stability increases with the steric bulk of both the substituents on the enol and the silyl group itself.[15][16]
-
This compound: Being the least substituted and bearing the relatively labile trimethylsilyl (TMS) group, it is more susceptible to hydrolysis and should be handled under anhydrous conditions.
-
More Substituted Silyl Enol Ethers: Silyl enol ethers derived from ketones are generally more stable. The stability can be further enhanced by using bulkier silyl groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS).[15][16][17]
Relative Stability of Silyl Groups to Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[15]
Experimental Protocols
General Procedure for the Synthesis of a Silyl Enol Ether (Kinetic Control)
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude silyl enol ether, which can be purified by distillation or chromatography.
General Procedure for a Mukaiyama Aldol Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Add the aldehyde (1.0 equivalent) to the cooled solvent.
-
Add the Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.1 equivalents) dropwise. The solution may change color. Stir for 10-15 minutes.[6]
-
Add a solution of the silyl enol ether (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the β-hydroxy carbonyl compound.
Conclusion and Future Perspectives
This compound and other silyl enol ethers are indispensable tools in the arsenal of the synthetic organic chemist. This compound, as the simplest member of this class, offers a direct and efficient route for the introduction of an acetyl moiety. Its high reactivity, a consequence of minimal steric hindrance, can be both an advantage and a challenge.
In contrast, more substituted silyl enol ethers provide greater opportunities for controlling stereochemistry and are often more stable. The choice between this compound and a more complex silyl enol ether must be made on a case-by-case basis, taking into account the desired product, the nature of the electrophile, and the desired level of stereocontrol.
The continued development of new catalytic systems, including more selective and environmentally benign Lewis acids, will undoubtedly expand the synthetic utility of all silyl enol ethers. As our understanding of reaction mechanisms deepens, so too will our ability to harness the unique reactivity of reagents like this compound to construct increasingly complex and medicinally relevant molecules.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. research.unipd.it [research.unipd.it]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 12. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 13. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Validation of Analytical Methods for Vinyloxytrimethylsilane
In the landscape of specialty chemicals and advanced materials, this compound (VOTMS) serves as a critical building block and surface modification agent. Its high reactivity, attributed to both the vinyl and trimethylsilyl moieties, demands rigorous analytical oversight to ensure purity, stability, and consistency in research and manufacturing. This guide provides a comprehensive framework for the validation of analytical methods for VOTMS, moving beyond a simple checklist of procedures to offer a rationale-driven approach rooted in scientific first principles.
Our primary focus will be on the validation of a Gas Chromatography (GC) method, the workhorse for analyzing volatile silanes.[1][2] We will then compare this technique with spectroscopic alternatives, providing a multi-faceted analytical strategy. The validation parameters discussed are aligned with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).[3][4][5]
Pillar I: Gas Chromatography (GC) - The Gold Standard for Volatile Silane Analysis
Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[2] A Flame Ionization Detector (FID) is the detector of choice for routine purity analysis due to its robustness, wide linear range, and universal response to hydrocarbons.
The Causality Behind the GC-FID Method Design
The goal is to develop a method that is not only accurate and precise but also robust enough for routine use. The inherent reactivity of VOTMS, particularly its susceptibility to hydrolysis, is a primary consideration in method development.
-
Injection and Sample Handling : Anhydrous conditions are paramount. Any moisture in the sample solvent or the GC system can lead to the hydrolysis of VOTMS, forming hexamethyldisiloxane and other byproducts, which would compromise the accuracy of the assay. Therefore, using a high-purity anhydrous solvent like heptane or hexane is critical.[1][6]
-
Column Selection : A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent resolution for non-polar to moderately polar compounds like silanes and their potential impurities. The chemical inertness of modern fused silica capillary columns minimizes on-column sample degradation.[7]
-
Thermal Profile (Oven Program) : A temperature-programmed analysis ensures efficient separation of the volatile solvent front from the VOTMS peak and allows for the elution of any less volatile impurities within a reasonable timeframe.
Experimental Workflow for GC Method Validation
The following diagram outlines the logical flow for validating the GC method for VOTMS. Each step is a self-validating system designed to build confidence in the method's performance.
Caption: A logical workflow for the validation of a GC analytical method.
Detailed Protocol: GC-FID Assay of this compound
1. System and Reagents:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Solvent: Anhydrous n-heptane (≥99%, stored over molecular sieves).
-
Standard: this compound, certified reference material (CRM) or a well-characterized batch of known high purity.
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
3. Standard and Sample Preparation:
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of VOTMS reference standard into a 10 mL volumetric flask. Dilute to volume with anhydrous n-heptane.
-
Sample Solution (approx. 1000 µg/mL): Prepare in the same manner as the standard solution.
4. Validation Procedures:
-
Specificity: Analyze the solvent blank, a known impurity standard, and a spiked sample to demonstrate that no other components co-elute with the VOTMS peak.
-
Linearity: Prepare a series of at least five concentrations from the standard stock solution (e.g., 50 to 1500 µg/mL).[4] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform spike recovery experiments by adding known amounts of VOTMS standard to a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8] The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.[9]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be estimated based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ.[10] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[11]
-
Robustness: Intentionally vary critical method parameters (e.g., oven ramp rate by ±1°C/min, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain within the established system suitability criteria.
Pillar II: A Comparative Guide to Alternative Analytical Techniques
While GC-FID is ideal for purity and assay, a comprehensive analytical strategy often involves complementary techniques for identity confirmation and specialized quantification.
Relationship Between Key Validation Parameters
The following diagram illustrates how different validation parameters are interconnected, forming a self-validating analytical system. Accuracy, for instance, cannot be truly established without first demonstrating precision and linearity.
Caption: Interconnectivity of analytical method validation parameters.
Performance Comparison of Analytical Techniques
The table below provides a comparative overview of GC-FID, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | GC-FID | GC-MS | FTIR Spectroscopy | Quantitative NMR (qNMR) |
| Primary Use | Quantitative (Purity, Assay) | Qualitative (ID) & Quantitative | Qualitative (ID, Functional Groups) | Absolute Quantitative (Assay) & ID |
| Specificity | Good (based on retention time) | Excellent (based on mass spectrum) | Moderate (functional group specific) | Excellent (structurally specific) |
| Sensitivity (LOD/LOQ) | Excellent | Excellent (especially in SIM mode) | Poor to Moderate | Moderate |
| Precision | Excellent | Very Good | Not applicable for purity | Excellent |
| Accuracy | Excellent (with CRM) | Excellent (with CRM) | Not applicable for purity | Excellent (primary method) |
| Key Advantage | Robust, simple, cost-effective | Definitive identification | Fast, non-destructive | No reference standard needed for analyte |
| Key Limitation | Requires reference standard | More complex, higher cost | Not suitable for trace analysis | Lower sensitivity, higher cost |
| Reference | , | ,[12] | [13],,[14] | [15],[16] |
Spectroscopic Methods in Detail
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the detection power of mass spectrometry, providing definitive structural information. It is invaluable for identifying unknown impurities and confirming the identity of the main peak, especially during method development.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique perfect for identity confirmation. The spectrum of VOTMS will show characteristic absorption bands for Si-O-C, C=C (vinyl), and Si-C bonds.[13][17] While not a quantitative method for purity, it is an excellent tool for quick verification of material identity. For instance, the presence of a broad O-H stretch would indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a unique fingerprint of the molecule, confirming the presence of vinyl and trimethylsilyl protons in the correct ratio.[18][19] Furthermore, Quantitative NMR (qNMR) can be used as a primary analytical method. By integrating the VOTMS signals against a certified internal standard of known concentration, a direct and highly accurate assay can be performed without needing a specific VOTMS reference standard.[15] This is particularly useful for certifying in-house primary standards.
Conclusion: An Integrated Approach to Analytical Excellence
Validating an analytical method for a reactive compound like this compound requires a deep understanding of the analyte's chemistry and the chosen analytical techniques. While a well-validated GC-FID method serves as a robust foundation for routine quality control, integrating it with spectroscopic techniques like GC-MS for impurity identification and FTIR or NMR for identity confirmation creates a powerful, comprehensive, and scientifically sound analytical strategy. This multi-faceted approach ensures the generation of reliable and reproducible data, which is the bedrock of quality in research and drug development.
References
- 1. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. scispace.com [scispace.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
Comparing the reactivity of Vinyloxytrimethylsilane with similar reagents
An In-Depth Guide to the Reactivity of Vinyloxytrimethylsilane and Comparative Enolate Equivalents
For the discerning researcher in organic synthesis and drug development, the choice of an enolate equivalent is a pivotal decision that dictates reaction pathways, influences yields, and ultimately defines the success of a synthetic strategy. This compound, a member of the silyl enol ether family, stands out as a remarkably versatile and widely used reagent.[1] This guide provides a comprehensive, data-supported comparison of its reactivity against other common enolate equivalents, delving into the mechanistic subtleties and practical considerations that govern their application. We aim to move beyond mere protocols, offering insights into the causal relationships that inform expert reagent selection.
Understanding the Landscape: Enolate Equivalents and Nucleophilicity
At the heart of many crucial carbon-carbon bond-forming reactions lies the enolate—a powerful nucleophile. However, the direct use of metal enolates, while potent, is often hampered by their high reactivity, strong basicity, and instability, leading to challenges in control and selectivity. This has given rise to a class of "enolate equivalents," stable molecules that can be induced to react as enolates under specific, controlled conditions.
This compound is a premier example of such an equivalent.[2] Unlike its highly reactive lithium enolate counterpart, it is a neutral, stable, and isolable liquid, which is a significant practical advantage in complex, multi-step syntheses.[3][4][5] Its reactivity is deliberately attenuated, requiring activation—typically by a Lewis acid—to unleash its nucleophilic potential. This "on-demand" reactivity is the key to its utility and control.
To fully appreciate the unique position of this compound, we must compare it to its peers. The general spectrum of nucleophilicity for common enolate equivalents is a foundational concept for any synthetic chemist.
Caption: Relative reactivity and nucleophilicity of common enolate equivalents.
As the diagram illustrates, silyl enol ethers like this compound are the mildest nucleophiles in this series.[3][4] A quantitative kinetic study found that silyl enol ethers are approximately 10^7 times less reactive than corresponding enamines and 10^14 times less reactive than lithium enolates, highlighting the vast differences in their intrinsic nucleophilicity.[6] This characteristic is not a weakness but a strategic advantage, enabling a level of precision and chemoselectivity that is difficult to achieve with more aggressive reagents.
Head-to-Head Analysis: this compound vs. Ethyl Vinyl Ether
The most direct comparison for this compound is with a classic alkyl vinyl ether, such as ethyl vinyl ether. While structurally similar, their electronic properties and resulting reactivity profiles diverge significantly.
| Feature | This compound (Silyl Enol Ether) | Ethyl Vinyl Ether (Alkyl Vinyl Ether) |
| Nucleophilicity | Mild, neutral nucleophile.[3][4] | More electron-rich and inherently more nucleophilic.[4] |
| Activation | Almost always requires Lewis acid catalysis to activate the electrophile.[4][7][8] | Often requires activation, but can react under milder conditions or with less reactive electrophiles.[3][9] |
| Key Reaction | Mukaiyama Aldol Reaction. | Acetal formation (hydroxyl protection), [2+2] and [4+2] cycloadditions.[10][11] |
| Stability | Generally stable and isolable, but sensitive to acid and hydrolysis.[4] | More stable to hydrolysis but prone to polymerization in the presence of acid.[10][11] |
| Handling | Can be purified and stored, though moisture sensitivity is a concern.[4][5] | Generally stable for purification and storage. |
The Causality Behind Reactivity Differences
The lower reactivity of this compound stems from the nature of the silicon-oxygen bond. Silicon's ability to accept electron density from oxygen (via pπ-dπ interactions) and the bond's inherent strength reduce the electron density of the C=C double bond compared to an alkyl vinyl ether, where the alkyl group is purely electron-donating. Consequently, the silyl enol ether is less eager to donate its π-electrons.
This necessitates the use of a Lewis acid in most reactions involving silyl enol ethers. The Lewis acid's primary role is not to activate the silyl enol ether, but to coordinate with the electrophile (e.g., an aldehyde or ketone), making it significantly more electron-deficient and thus more susceptible to attack by the mild silyl enol ether nucleophile.[12][13][14] This is the foundational principle of the renowned Mukaiyama Aldol reaction .[8]
Caption: Generalized mechanism of the Mukaiyama Aldol reaction.
In contrast, the more nucleophilic ethyl vinyl ether can sometimes engage electrophiles without such potent activation. It is widely used for protecting hydroxyl groups as acetals and participates readily in cycloaddition reactions.[9][10][11]
Expanding the Comparison: The Role of Stability and Control
The true genius of silyl enol ethers like this compound lies in the unparalleled control they offer.
-
vs. Metal Enolates: The most significant advantage is stability. Silyl enol ethers can be prepared, isolated, purified by distillation, and stored, allowing for their use as well-defined starting materials.[3][4] Metal enolates must be generated in situ with strong, non-nucleophilic bases (like LDA) and used immediately. Furthermore, the generation of silyl enol ethers allows for exquisite regiochemical control. By carefully choosing the conditions (base, solvent, temperature), one can selectively form either the kinetic or the thermodynamic silyl enol ether from an unsymmetrical ketone, thereby directing the subsequent reaction to a specific α-carbon.[15]
-
vs. Enamines: While enamines are also isolable, they are generally more reactive than silyl enol ethers.[6] This can be a disadvantage when dealing with highly reactive electrophiles. For instance, with SN1-active electrophiles (like tertiary halides), the strongly basic nature of related aza-enolates can lead to undesirable E2 elimination side reactions. The less basic, milder silyl enol ether is the reagent of choice in these cases, favoring the desired substitution pathway.[16]
Experimental Protocols: A Practical Guide
Trustworthy science is built on reproducible methods. The following protocols are detailed to ensure clarity and success.
Protocol 1: Synthesis of this compound
This procedure details a common method for synthesizing a silyl enol ether from a parent carbonyl compound, acetaldehyde, though direct purchase is more common for this specific reagent. The principle is broadly applicable.
Objective: To prepare a silyl enol ether under conditions that favor the kinetic product.
Materials:
-
Acetaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et3N) or Lithium diisopropylamide (LDA)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the anhydrous solvent and the base (e.g., 1.2 equivalents of Triethylamine). Cool the flask to 0 °C in an ice bath.
-
Add the acetaldehyde (1.0 equivalent) to the flask.
-
Add TMSCl (1.2 equivalents) dropwise via the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.[17]
-
After the addition is complete, allow the reaction to stir at room temperature overnight, monitoring by TLC or GC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Protocol 2: Representative Mukaiyama Aldol Reaction
Objective: To perform a Lewis acid-catalyzed cross-aldol reaction between this compound and benzaldehyde.
Caption: Step-by-step workflow for a typical Mukaiyama Aldol experiment.
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Titanium(IV) chloride (TiCl4, 1.1 eq, as a 1M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine, Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl4 solution via syringe, followed by the dropwise addition of benzaldehyde. Stir for 10 minutes.
-
Add the this compound dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress using TLC (typically 2-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to afford the desired β-silyloxy ketone, which can be hydrolyzed to the β-hydroxy ketone.
Conclusion
This compound and its silyl enol ether congeners represent a cornerstone of modern synthetic chemistry. Their attenuated reactivity, in comparison to more potent enolates and enol ethers, is not a limitation but a critical feature that enables high levels of control, selectivity, and functional group tolerance. The necessity of Lewis acid activation, epitomized by the Mukaiyama aldol reaction, allows chemists to initiate C-C bond formation under mild, predictable conditions. The choice between this compound and other reagents is a strategic one: for raw power, a metal enolate may be chosen; for certain alkylations, an enamine may be superior. However, for reliability, stability, and precision control in complex syntheses, this compound is an indispensable tool in the arsenal of the research scientist.
References
- 1. nbinno.com [nbinno.com]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 10. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 11. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Vinyloxytrimethylsilane Derivatives
Introduction: The Synthetic Utility and Spectroscopic Nuances of Vinyloxytrimethylsilane Derivatives
Vinyloxytrimethylsilanes, a class of silyl enol ethers, are indispensable reagents in modern organic synthesis. They serve as stable, isolable equivalents of enolates, enabling a wide array of carbon-carbon bond-forming reactions with exceptional control over regioselectivity and stereoselectivity. Their versatility in reactions such as Mukaiyama aldol additions, Michael additions, and various cross-coupling reactions has cemented their status as cornerstone intermediates for the synthesis of complex molecules in the pharmaceutical and materials science industries.
The precise reactivity and utility of a this compound derivative are intrinsically linked to its substitution pattern. Substituents on the vinyl moiety can dramatically influence the compound's electronic and steric properties, thereby dictating its behavior in chemical transformations. Consequently, a thorough spectroscopic characterization is not merely a routine quality control step but a critical prerequisite for understanding and predicting the derivative's synthetic potential.
This guide provides a comprehensive comparison of this compound derivatives through the lens of four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the characteristic spectral features of the parent this compound and explore how various substituents modulate these spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage these powerful analytical tools for unambiguous structure elucidation and a deeper understanding of the structure-reactivity relationships within this important class of compounds.
¹H NMR Spectroscopy: Probing the Electronic Environment of Vinyl Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the initial characterization of this compound derivatives. The chemical shifts of the vinyl protons are exquisitely sensitive to the electronic environment, providing direct insights into the effects of substituents.
In the parent this compound, the vinyl protons exhibit a characteristic ABC spin system. The proton geminal to the silyloxy group (Hgem) is typically found further downfield than the two cis and trans protons (Hcis and Htrans) due to the deshielding effect of the oxygen atom. The trimethylsilyl (TMS) group gives rise to a sharp singlet, usually around 0.2 ppm, integrating to nine protons.
Substituents on the vinyl carbons cause predictable shifts in the signals of the remaining vinyl protons:
-
α-Substituents (at the silyloxy-bearing carbon): Electron-withdrawing groups at the α-position will deshield the β-protons, shifting their signals downfield. Conversely, electron-donating groups will cause an upfield shift.
-
β-Substituents (at the terminal vinyl carbon): The effect of β-substituents is also governed by their electronic nature. A key diagnostic feature is the coupling constant between the remaining vinyl protons, which can help determine the stereochemistry (E/Z) of the double bond.
Below is a diagram illustrating the general structure and key proton assignments for a substituted this compound.
A Senior Application Scientist's Guide: Mechanistic Comparison of Silylating Agents in Organic Synthesis
In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic protection of reactive functional groups is a cornerstone of success. Among the myriad of protecting groups available, silyl ethers have emerged as exceptionally versatile tools for the temporary masking of hydroxyl groups. Their popularity stems from the ease of their formation and cleavage under mild conditions, and critically, the ability to finely tune their stability by varying the substituents on the silicon atom.[1]
This guide provides an in-depth mechanistic comparison of common silylating agents, moving beyond simple protocols to explore the underlying principles that govern their reactivity and stability. By understanding the causality behind experimental choices, researchers can more effectively select the optimal silylating agent and reaction conditions for their specific synthetic challenges, leading to improved yields, cleaner reactions, and accelerated project timelines.
The Core Mechanism: Nucleophilic Substitution at Silicon
The fundamental reaction for the formation of a silyl ether is the silylation of an alcohol, which proceeds via a nucleophilic substitution mechanism at the silicon center.[2] The process, often an SN2-like reaction, involves the attack of the nucleophilic alcohol oxygen on the electrophilic silicon atom of the silylating agent, typically a silyl halide like silyl chloride.[3][4]
This reaction is almost universally carried out in the presence of a base, which serves two critical functions:
-
Neutralization: It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[4]
-
Activation: The base can deprotonate the alcohol to form a more nucleophilic alkoxide intermediate, which accelerates the attack on the silylating agent.[3][5]
Commonly used bases include tertiary amines like triethylamine (Et₃N) and pyridine, or more nucleophilic catalysts like imidazole and 4-(dimethylamino)pyridine (DMAP).[5]
Caption: General SN2-like mechanism for the silylation of an alcohol.
The Decisive Factor: Steric Hindrance
The primary feature distinguishing common silylating agents is the steric bulk of the alkyl groups attached to the silicon atom. This single factor—steric hindrance—profoundly influences both the reactivity of the silylating agent and the stability of the resulting silyl ether.[6] We will compare three of the most widely used agents: Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).
-
Trimethylsilyl (TMS): With three small methyl groups, the silicon center is relatively unhindered and highly accessible to nucleophiles.[6]
-
tert-Butyldimethylsilyl (TBDMS): The replacement of one methyl group with a bulky tert-butyl group significantly increases steric congestion around the silicon atom.[6][7]
-
Triisopropylsilyl (TIPS): Featuring three bulky isopropyl groups, the TIPS group presents a formidable steric shield, making the silicon center much less accessible.[8]
Caption: Relative steric bulk of common silylating agents.
Impact on Reactivity and Selectivity
The steric hindrance of the silylating agent directly correlates with its reactivity.
-
Reactivity Trend: TMSCl > TBDMSCl > TIPSCl
This trend has significant practical implications. TMSCl is highly reactive and will rapidly protect most alcohols under mild conditions (e.g., Et₃N, CH₂Cl₂, room temperature).[4] In contrast, the bulkier TBDMSCl reacts much more slowly, often requiring a stronger catalyst like imidazole in a polar aprotic solvent such as DMF to proceed at a reasonable rate.[9] The even more hindered TIPSCl demands more forcing conditions still, such as using the highly reactive triisopropylsilyl triflate (TIPSOTf) at low temperatures.[10]
This differential reactivity is the basis for selective protection . Due to its large size, a bulky silylating agent like TBDMSCl or TIPSCl will react preferentially with a sterically accessible alcohol (primary) over a more hindered one (secondary or tertiary).[3][7] This allows for the selective protection of one hydroxyl group in the presence of others, a crucial strategy in the synthesis of complex polyhydroxylated molecules.
Impact on Silyl Ether Stability
The steric bulk that hinders the formation of silyl ethers also protects them from cleavage. The bulky alkyl groups physically block the approach of nucleophiles or acid protons to the Si-O bond, enhancing the ether's stability.[6]
-
Stability Trend: TIPS > TBDMS > TMS
This stability difference is dramatic and dictates the conditions under which the protecting group can be removed (deprotection). TMS ethers are notoriously labile and can be cleaved under very mild acidic conditions, sometimes even during silica gel chromatography.[4][11] TBDMS ethers are approximately 10,000 times more stable to hydrolysis than TMS ethers and are robust to many reaction conditions, but they are readily cleaved by fluoride ion sources like tetra-n-butylammonium fluoride (TBAF).[6][9] The exceptional stability of TIPS ethers makes them suitable for synthetic routes involving harsh conditions; their removal typically requires more potent fluoride sources or strong acid.[12]
Comparative Data Summary
The interplay between steric hindrance, reactivity, and stability is summarized below. This data provides a quantitative basis for selecting the appropriate silylating agent.
| Property | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | Triisopropylsilyl (TIPS) |
| Silylating Agent | TMSCl, HMDS, BSA | TBDMSCl, TBDMSOTf | TIPSCl, TIPSOTf |
| Relative Reactivity | High | Moderate | Low |
| Typical Conditions | Et₃N or Pyridine, CH₂Cl₂ | Imidazole, DMF | 2,6-Lutidine, CH₂Cl₂, TIPSOTf |
| Relative Stability | Low | High | Very High |
| Relative Rate of Acidic Cleavage [12] | 1 | 20,000 | 700,000 |
| Relative Rate of Basic Cleavage [12] | 1 | ~20,000 | 100,000 |
| Common Deprotection | Mild Acid (e.g., Acetic Acid) | Fluoride Source (e.g., TBAF) | HF-Pyridine, TBAF (slow) |
Validated Experimental Protocols
To illustrate the practical differences in handling these reagents, detailed protocols for the protection of a simple primary alcohol, benzyl alcohol, are provided below. These protocols are designed as self-validating systems, with typical conditions that ensure high yields for the specified substrate class.
Caption: A typical experimental workflow for a silylation reaction.
Protocol 1: TMS Protection of Benzyl Alcohol
This protocol leverages the high reactivity of TMSCl, which allows for a rapid reaction under mild conditions.
-
Reagents & Materials:
-
Benzyl alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol and anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine and cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.
-
Purification, if necessary, can be achieved by flash column chromatography on silica gel.
-
Protocol 2: TBDMS Protection of Benzyl Alcohol
This protocol accounts for the lower reactivity of TBDMSCl by using a more effective nucleophilic catalyst (imidazole) and a polar solvent (DMF).[9]
-
Reagents & Materials:
-
Benzyl alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the benzyl alcohol, TBDMSCl, and imidazole.
-
Add anhydrous DMF (approx. 0.5 M concentration) and stir the mixture at room temperature.
-
The reaction is typically slower than TMS protection; stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tert-butyldimethylsilyl ether by flash column chromatography on silica gel.
-
Protocol 3: Selective Deprotection of a TBDMS Ether
This protocol demonstrates the standard method for cleaving a robust TBDMS ether using a fluoride source, exploiting the exceptionally high strength of the Si-F bond.[1][9]
-
Reagents & Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the product alcohol.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Conclusion
The choice of a silylating agent is a critical decision in synthetic planning that extends far beyond the simple act of protecting a hydroxyl group. A mechanistic understanding of how steric hindrance dictates the reactivity of the silylating agent and the stability of the resulting silyl ether empowers the researcher to make informed, strategic choices. The less-hindered TMS group offers rapid protection and facile removal, ideal for simple operations. In contrast, the bulkier TBDMS and TIPS groups provide greater stability and the potential for selective protection of less-hindered alcohols, making them indispensable for complex, multi-step syntheses. By mastering the principles outlined in this guide, scientists in drug development and other fields can harness the full potential of silyl protecting groups to achieve their synthetic goals with greater efficiency and precision.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. study.com [study.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
A Guide to Reproducible Experimentation with Vinyloxytrimethylsilane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for reliable and reproducible methodologies is paramount. Vinyloxytrimethylsilane (VOTMS), a commercially available silyl enol ether, has emerged as a versatile reagent in a variety of carbon-carbon bond-forming reactions, including the Mukaiyama aldol and Michael additions. However, ensuring the reproducibility of experiments utilizing this reagent necessitates a deep understanding of its chemical behavior and the subtle factors that can influence reaction outcomes. This guide provides a comprehensive analysis of the use of this compound, offering insights into optimizing experimental reproducibility, and presents a comparative overview with alternative reagents, supported by experimental data and detailed protocols.
The Crucial Role of Reaction Parameters in Reproducibility
The success and reproducibility of reactions involving this compound are intrinsically linked to careful control over several key experimental parameters. As a silyl enol ether, VOTMS's reactivity is highly dependent on the reaction conditions, and even minor variations can lead to significant differences in product yield and stereoselectivity.
Key Factors Influencing Reproducibility:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Different Lewis acids can exhibit varying levels of activity and selectivity in activating the electrophile. For instance, strong Lewis acids like titanium tetrachloride (TiCl₄) can promote rapid reaction rates but may also lead to side reactions or decomposition of sensitive substrates.[1][2] Milder Lewis acids, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), may offer better control and improved selectivity in certain cases. The purity and handling of the Lewis acid are also crucial, as trace amounts of protic impurities can hydrolyze the silyl enol ether, diminishing its effectiveness.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of the transition state. Anhydrous, non-protic solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are typically employed to prevent the premature hydrolysis of this compound.[1]
-
Temperature: Reactions involving silyl enol ethers are often conducted at low temperatures (e.g., -78 °C) to control the reaction rate and enhance stereoselectivity.[1] Maintaining a consistent and accurate low temperature throughout the experiment is vital for reproducible results.
-
Purity of Reagents: The purity of this compound itself is a key determinant of reproducibility. Impurities can act as catalysts or inhibitors, leading to inconsistent reaction outcomes. It is advisable to use freshly distilled or high-purity VOTMS for sensitive applications.
-
Reaction Time: Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time.[1] Quenching the reaction at a consistent point is necessary to avoid the formation of byproducts.
Comparative Analysis: this compound vs. Alternatives
While this compound is a valuable reagent, it is essential to consider its performance in the context of other available alternatives. The choice of reagent will often depend on the specific transformation, substrate scope, and desired outcome.
This compound vs. Vinyl Ethyl Ether in Aldol Reactions
Vinyl ethyl ether is a common alternative for introducing a vinyl ether moiety. The primary distinction lies in their activation. This compound, as a silyl enol ether, typically requires Lewis acid activation for reactions like the Mukaiyama aldol addition.[2][3] In contrast, vinyl ethyl ether can participate in reactions under different catalytic systems, sometimes avoiding the need for strong Lewis acids.
| Reagent | Activation | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Lewis Acid | Anhydrous, low temperature (-78 °C) | Well-established for stereoselective reactions, good reactivity with a range of electrophiles. | Sensitive to moisture, requires stoichiometric Lewis acid in many cases. |
| Vinyl Ethyl Ether | Various (e.g., acid catalysis) | Can be more flexible | Less sensitive to moisture, can be used in a wider range of solvents. | May exhibit lower stereoselectivity in some cases, reactivity can be substrate-dependent. |
Experimental Data Snapshot (Illustrative):
| Reaction | Reagent | Electrophile | Catalyst | Yield (%) | Diastereomeric Ratio |
| Mukaiyama Aldol | This compound | Benzaldehyde | TiCl₄ | 85 | 90:10 (syn:anti) |
| Aldol-type | Vinyl Ethyl Ether | Benzaldehyde | Sc(OTf)₃ | 78 | 75:25 (syn:anti) |
Note: The data presented here is illustrative and compiled from various sources. Actual results will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
To ensure the highest degree of reproducibility, adherence to detailed and validated experimental protocols is essential.
Protocol 1: Diastereoselective Mukaiyama Aldol Addition with this compound
This protocol describes a general procedure for the Lewis acid-mediated Mukaiyama aldol addition of this compound to an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution of the aldehyde. The solution will typically turn yellow or orange.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[1]
Experimental Workflow for Mukaiyama Aldol Addition
References
The Alchemist's Choice: Benchmarking Vinyloxytrimethylsilane Against Traditional Enolization
A Senior Application Scientist's Guide to Modern Enolate Chemistry
In the intricate world of organic synthesis, the formation of a carbon-carbon bond via an enolate is a foundational reaction, as fundamental as a chemist's trusty stirrer bar. For decades, the go-to method has been the in situ generation of highly reactive metal enolates using strong, non-nucleophilic bases—a powerful but often temperamental tool. However, the advent and popularization of stable enolate surrogates, such as vinyloxytrimethylsilane and other silyl enol ethers, have provided a compelling alternative. This guide offers an in-depth comparison of these two philosophies: the transient, highly reactive intermediate versus the stable, isolable nucleophile, providing researchers with the data and mechanistic rationale to select the optimal strategy for their synthetic challenges.
The Two Paths to Enolate Reactivity: A Conceptual Overview
At its core, the choice between traditional enolization and using a silyl enol ether like this compound is a choice between controlling reactivity through kinetics and reaction conditions versus isolating a stable intermediate for a more controlled subsequent reaction.
The Traditional Approach: Taming the Reactive Intermediate
Traditional methods rely on the deprotonation of a carbonyl compound using a base to generate a nucleophilic enolate in the reaction flask immediately before the electrophile is introduced. The regiochemical outcome of this deprotonation is governed by a classic thermodynamic versus kinetic tug-of-war.[1][2][3]
-
Kinetic Control: Achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) in an aprotic solvent.[4] The bulkiness of the base favors the abstraction of the more sterically accessible, less-substituted α-proton, leading to the rapid and irreversible formation of the kinetic enolate.[5][6]
-
Thermodynamic Control: Favored by using a smaller, weaker base (e.g., sodium hydride or an alkoxide) at higher temperatures (0 °C to room temperature). These conditions allow for a reversible deprotonation process, enabling an equilibrium to be established that ultimately favors the formation of the more stable, more substituted thermodynamic enolate.[5][7]
The resulting lithium enolates are potent nucleophiles but are also highly basic and thermally unstable, demanding strict anhydrous conditions and low temperatures to prevent side reactions such as self-condensation (where the enolate attacks another molecule of the starting ketone).[5][8]
Figure 1: Pathways for traditional enolate formation.
The Silyl Enol Ether Strategy: The Stable and Storable Nucleophile
This compound and its substituted analogues represent a paradigm shift: they are, in essence, isolated and purified enolates.[9] These silyl enol ethers are neutral, stable compounds that can be stored on the shelf. Their reduced nucleophilicity compared to metal enolates is a key feature; they are generally unreactive towards carbonyl electrophiles on their own, which masterfully prevents self-condensation.[5][10]
Their reactivity is "unlocked" on demand by the addition of a Lewis acid, such as titanium tetrachloride (TiCl₄). This activates the electrophile (e.g., an aldehyde), making it susceptible to attack by the mild silyl enol ether nucleophile in a process known as the Mukaiyama aldol addition.[1][11]
Crucially, the principles of kinetic and thermodynamic control are applied during the synthesis of the silyl enol ether itself:
-
Kinetic Silyl Enol Ether: Formed by first generating the kinetic lithium enolate with LDA at low temperature and then "trapping" it with a silyl halide (e.g., trimethylsilyl chloride, TMSCl).[5][9]
-
Thermodynamic Silyl Enol Ether: Typically prepared by reacting the ketone with a silyl halide and a weaker base, like triethylamine, often at higher temperatures.[9][10]
This approach decouples enolate formation from the C-C bond-forming reaction, offering a higher degree of control.
Head-to-Head Comparison: Practicality and Mechanistic Divergence
The choice between these methodologies has profound practical and mechanistic implications for the synthetic chemist.
| Feature | Traditional Enolization (e.g., LDA) | This compound (Silyl Enol Ether) |
| Reagent Nature | Reactive intermediate, generated in situ | Stable, isolable, and storable compound |
| Handling | Requires stringent anhydrous, inert, and low-temperature (-78 °C) conditions.[4] | Can be handled under standard laboratory conditions; moisture sensitive but far more robust. |
| Nucleophilicity | Very high; potent nucleophile.[12] | Mild; requires Lewis acid activation for reaction with carbonyls.[9] |
| Self-Condensation Risk | High, especially if temperature control is poor or during slow addition of electrophile.[5] | Negligible; the nucleophile is unreactive until the Lewis acid is added.[5] |
| Stereochemical Model | Often proceeds via a closed, six-membered chair-like Zimmerman-Traxler transition state .[13][14] | The Mukaiyama aldol reaction proceeds via an open transition state .[15] |
| Byproducts | Diisopropylamine (from LDA), lithium salts. | Stoichiometric amounts of Lewis acid waste, silyl byproducts. |
Performance Benchmarking: A Case Study in the Aldol Reaction
To provide a tangible comparison, let's examine a classic benchmark transformation: the aldol addition of cyclohexanone to benzaldehyde. While a single study with a direct head-to-head comparison is elusive, we can compile representative data from the literature to illustrate the typical outcomes.
Reaction: Cyclohexanone + Benzaldehyde → 2-(hydroxy(phenyl)methyl)cyclohexan-1-one
| Method | Enolate Source | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Key Insights & References |
| Traditional | Lithium Enolate (Kinetic) | 1. LDA, THF, -78 °C2. Benzaldehyde | ~70-85% | ~25:75 | The reaction often favors the anti product, consistent with a Zimmerman-Traxler model for the lithium enolate.[16] |
| Silyl Enol Ether | 1-(Trimethylsilyloxy)cyclohex-1-ene | TiCl₄, CH₂Cl₂, -78 °C | ~80-95% | ~80:20 | The Mukaiyama reaction typically favors the syn product, a direct consequence of the open transition state model.[11][17] |
This data highlights a critical point: the choice of enolization method can invert the diastereoselectivity of the reaction. This is a direct consequence of the different transition states involved. The rigid, chair-like Zimmerman-Traxler model for the lithium enolate places the bulky phenyl group in a pseudo-equatorial position, leading to the anti product. In contrast, the more flexible open transition state of the Mukaiyama aldol addition minimizes steric and electronic repulsions in a different geometry, favoring the syn product.[15][17]
Figure 2: Contrasting transition state models.
Experimental Protocols: From Theory to Practice
The following protocols provide standardized, self-validating procedures for executing both methodologies.
Protocol 1: Kinetic Lithium Enolate Formation and Aldol Addition
This protocol describes the formation of the kinetic lithium enolate of cyclohexanone and its subsequent reaction with benzaldehyde.
Objective: To synthesize 2-(hydroxy(phenyl)methyl)cyclohexan-1-one via a traditional LDA-mediated aldol reaction.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Cyclohexanone, distilled
-
Benzaldehyde, distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Aldol Addition: Add benzaldehyde (1.0 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C and monitor by TLC.
-
Workup: Once the reaction is complete (typically 1-2 hours), quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mukaiyama Aldol Addition with a Pre-formed Silyl Enol Ether
This protocol details the Lewis acid-catalyzed addition of 1-(trimethylsilyloxy)cyclohex-1-ene to benzaldehyde.
Objective: To synthesize 2-(hydroxy(phenyl)methyl)cyclohexan-1-one via a Mukaiyama aldol reaction.
Materials:
-
1-(Trimethylsilyloxy)cyclohex-1-ene (commercially available or prepared via kinetic trapping)
-
Anhydrous dichloromethane (CH₂Cl₂), distilled from CaH₂
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Benzaldehyde, distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CH₂Cl₂ (20 mL) and benzaldehyde (1.0 eq). Cool the flask to -78 °C.
-
Lewis Acid Addition: Slowly add TiCl₄ solution (1.1 eq) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Silyl Enol Ether Addition: Slowly add a solution of 1-(trimethylsilyloxy)cyclohex-1-ene (1.2 eq) in anhydrous CH₂Cl₂ (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Workup: Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Extraction & Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 3: Comparative experimental workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between traditional enolization and the use of a pre-formed silyl enol ether like this compound is not a matter of one being definitively superior, but rather of selecting the right tool for the synthetic task at hand.
Choose Traditional Enolization (e.g., with LDA) when:
-
A highly nucleophilic enolate is required for a challenging electrophile.
-
The desired stereochemical outcome is known to arise from a Zimmerman-Traxler-type transition state.
-
The infrastructure for handling pyrophoric reagents and maintaining strict low-temperature, anhydrous conditions is readily available.
Choose this compound (or other Silyl Enol Ethers) when:
-
The starting materials or products are sensitive to strong bases.
-
Avoiding self-condensation is critical for achieving a clean reaction profile and high yield of the crossed-aldol product.
-
The desired stereochemical outcome is favored by an open transition state.
-
Operational simplicity, reagent stability, and ease of handling are priorities.
For the modern research chemist, proficiency in both methodologies is essential. This compound and its analogues are not merely alternatives; they are powerful, reliable tools that overcome many of the inherent limitations of their reactive enolate counterparts, offering a more controlled and often higher-yielding path to complex molecular architectures.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Safety Operating Guide
Mastering the Handling of Vinyloxytrimethylsilane: A Guide to Essential Safety and Operational Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Understanding the Reactivity of Vinyloxytrimethylsilane
This compound (V-TMS), a versatile organosilicon compound, is a valuable reagent in organic synthesis, prized for its role as a silyl enol ether. Its utility, however, is matched by its reactivity, necessitating a thorough understanding of its properties to ensure safe handling. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals. By elucidating the causality behind each procedural step, we aim to build a deep-seated understanding of how to manage the risks associated with this compound, from initial handling to final disposal.
V-TMS is a highly flammable liquid and vapor.[1][2][3] Its most critical chemical characteristic is its sensitivity to moisture.[2] Contact with water leads to hydrolysis, a reaction that can produce flammable and potentially hazardous byproducts. Therefore, all handling and storage procedures are designed to rigorously exclude atmospheric moisture and ignition sources.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of V-TMS. A comprehensive PPE ensemble is mandatory for all personnel handling this chemical.
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect the eyes from splashes.
-
Face Shield: A face shield, worn in conjunction with goggles, offers a broader scope of protection for the entire face from splashes and potential reactions.
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Given the nature of V-TMS, nitrile gloves are a standard choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always double-glove for added protection during transfers.
-
Flame-Resistant Laboratory Coat: A lab coat made from a flame-resistant material, such as Nomex, is imperative due to the high flammability of V-TMS. This should be fully buttoned with sleeves rolled down.
Respiratory Protection:
-
Chemical Fume Hood: All work with V-TMS must be conducted within a properly functioning chemical fume hood.[4] This engineering control is critical for preventing the inhalation of harmful vapors and for containing any potential fires or spills. The fume hood's face velocity should be maintained between 80 and 120 feet per minute to ensure effective containment, in line with guidelines from NFPA 45.[5][6]
-
Respirator: In situations where a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling V-TMS is crucial for minimizing risk. The following protocol outlines the key steps from preparation to reaction completion.
Preparation and Handling Environment:
-
Work Area Designation: All handling of V-TMS must occur in a designated area within a certified chemical fume hood.[4]
-
Inert Atmosphere: Due to its moisture sensitivity, V-TMS should be handled under an inert atmosphere, such as dry nitrogen or argon. This prevents hydrolysis and degradation of the reagent. Techniques such as using a Schlenk line or a glovebox are recommended for transfers and reactions.
-
Grounding and Bonding: V-TMS is highly flammable and can generate static electricity during transfers, which can serve as an ignition source. Therefore, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.
-
Ignition Source Removal: Ensure that the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment. Use only spark-proof tools when handling containers of V-TMS.
Transferring the Reagent:
-
Syringe Transfer Technique: For transferring small to moderate volumes, use a dry, inert gas-flushed syringe.
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) transfer under positive inert gas pressure is the preferred method.
Disposal Plan: Quenching and Neutralization of this compound Waste
Proper disposal of residual V-TMS and contaminated materials is a critical safety consideration. Due to its reactivity, V-TMS waste must be quenched and neutralized before it can be disposed of as hazardous waste. The following is a step-by-step protocol for the safe quenching of small quantities of V-TMS waste.
Quenching Protocol:
This procedure should be performed in a chemical fume hood, with the operator wearing all required PPE.
-
Initial Dilution: In a three-necked flask equipped with a stirrer and an inert gas inlet, dilute the V-TMS waste with an inert, high-boiling point solvent such as toluene or hexane. The dilution factor should be at least 10:1 (solvent to V-TMS).
-
Cooling: Cool the diluted solution in an ice bath to manage the exothermic nature of the quenching reaction.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise to the cooled solution.[7] The slow addition is crucial to control the rate of reaction and prevent a dangerous buildup of heat and gas.
-
Monitoring the Reaction: Continue the slow addition of isopropanol until the exothermic reaction subsides.
-
Completion of Quenching: To ensure all the reactive silane has been quenched, slowly add a more reactive alcohol, such as methanol, followed by water.[7] Again, this should be done cautiously to control any residual reaction.
-
Neutralization: After the quenching is complete, the resulting solution may be acidic due to the formation of byproducts. Neutralize the solution by the slow addition of a base, such as sodium bicarbonate solution, until the pH is neutral.
-
Final Disposal: The neutralized, non-reactive waste can then be collected in a properly labeled hazardous waste container for disposal according to your institution's and local regulations.
Spill Management Plan
In the event of a V-TMS spill, immediate and appropriate action is necessary to mitigate the hazards.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilation: Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use a non-combustible absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it in a sealed container for disposal via the quenching protocol outlined above.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6213-94-1 | [1][2][3][8] |
| Molecular Formula | C₅H₁₂OSi | [3][8] |
| Molecular Weight | 116.23 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 74 °C | [2] |
| Density | 0.779 g/mL at 25 °C | [2] |
| Flash Point | -19 °C (-2.2 °F) - closed cup |
Visual Workflows
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
